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  • Product: 5-Chloro-2-fluoro-4-methoxybenzaldehyde
  • CAS: 221622-80-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 5-Chloro-2-fluoro-4-methoxybenzaldehyde: Structural Properties, Synthesis, and Applications in Drug Discovery

Executive Summary As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic nodes in a synthetic network. 5-Chloro-2-fluoro-4-methoxybenzaldehyde (CAS: 221622-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic nodes in a synthetic network. 5-Chloro-2-fluoro-4-methoxybenzaldehyde (CAS: 221622-80-6) is a highly versatile, multi-functionalized aromatic scaffold[1]. Its unique substitution pattern—featuring an electrophilic aldehyde, a highly activated leaving group (fluorine), and sterically directing halogens/ethers—makes it an invaluable precursor in modern medicinal chemistry.

This whitepaper deconstructs the structural logic of this compound, details its regioselective synthesis, and provides self-validating protocols for its downstream application in the synthesis of phenylacetic acids[2] and benzo[b]thiophene-based STING (Stimulator of Interferon Genes) agonists[3].

Structural & Physicochemical Profiling

The reactivity of 5-chloro-2-fluoro-4-methoxybenzaldehyde is dictated by the push-pull electronic effects of its substituents. The methoxy group at C4 is strongly electron-donating via resonance, activating the ring, while the halogens (Cl at C5, F at C2) and the aldehyde at C1 exert inductive electron-withdrawing effects. Crucially, the fluorine atom at C2 is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the orthogonal electron-withdrawing nature of the adjacent aldehyde group.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Chloro-2-fluoro-4-methoxybenzaldehyde
CAS Registry Number 221622-80-6[1]
Molecular Formula C8H6ClFO2[1]
Molecular Weight 188.58 g/mol [4]
Monoisotopic Mass 188.004 Da
Physical State Crystalline Solid[5]
Typical Commercial Purity ≥97%[6]

Mechanistic Synthesis & Functionalization Logic

The foundational synthesis of this scaffold relies on the regioselective electrophilic aromatic chlorination of 2-fluoro-4-methoxybenzaldehyde[2].

Causality of Reagent Selection: Sulfuryl chloride (SO₂Cl₂) is selected over elemental chlorine gas because it provides a highly controllable, easily handled electrophilic chlorine source. Pyridine is introduced not merely as an acid scavenger to neutralize the HCl byproduct, but to form a reactive N-chloropyridinium intermediate. This modulates the reaction kinetics, preventing over-chlorination.

Regioselectivity Logic: The methoxy group at C4 strongly directs electrophilic attack to its ortho positions (C3 and C5). However, C3 is sterically compressed between the methoxy group and the C2 fluorine. Therefore, chlorination occurs almost exclusively at the less hindered, thermodynamically favored C5 position.

SynthesisPath SM 2-Fluoro-4-methoxy- benzaldehyde Chlorination Electrophilic Aromatic Chlorination (SO2Cl2, Pyridine) SM->Chlorination Product 5-Chloro-2-fluoro-4- methoxybenzaldehyde Chlorination->Product Cyanohydrin Cyanohydrin Formation (NaHSO3, KCN) Product->Cyanohydrin Intermediate 2-(5-Chloro-2-fluoro-4- methoxyphenyl)-2- hydroxyacetonitrile Cyanohydrin->Intermediate Reduction Reduction (HI, 80°C) Intermediate->Reduction Final 2-(5-Chloro-2-fluoro-4- methoxyphenyl)acetic acid Reduction->Final

Caption: Workflow for the synthesis and homologation of 5-Chloro-2-fluoro-4-methoxybenzaldehyde.

Downstream Applications in Medicinal Chemistry

A. Synthesis of Phenylacetic Acids

Phenylacetic acids are critical pharmacophores. 5-Chloro-2-fluoro-4-methoxybenzaldehyde can be homologated via a cyanohydrin intermediate. Direct addition of KCN to aldehydes can be sluggish; thus, sodium bisulfite (NaHSO₃) is used to form a highly water-soluble bisulfite adduct, which is rapidly trapped by cyanide under mild aqueous conditions[2]. Subsequent reduction with hydroiodic acid (HI) serves a dual purpose: it acts as a strong acid to hydrolyze the nitrile to a carboxylic acid, and as a reducing agent to deoxygenate the benzylic hydroxyl group[2].

B. Synthesis of Benzo[b]thiophene STING Agonists

In oncology and immunology, STING agonists are synthesized using this aldehyde as a core building block[3]. The reaction leverages a tandem SNAr / intramolecular aldol condensation pathway. Potassium carbonate (K₂CO₃) deprotonates methyl 2-mercaptoacetate, generating a nucleophilic thiolate that displaces the C2 fluorine. The basic conditions then promote an aldol condensation between the active methylene of the acetate and the adjacent C1 aldehyde, followed by dehydration to yield the fully aromatized benzo[b]thiophene core[3].

STING_Agonist SM1 5-Chloro-2-fluoro-4- methoxybenzaldehyde Conditions K2CO3, DMF, 80°C SM1->Conditions SM2 Methyl 2-mercaptoacetate SM2->Conditions SNAr SNAr Displacement of 2-Fluoro group Conditions->SNAr Cyclization Intramolecular Aldol Condensation & Dehydration SNAr->Cyclization Product Methyl 5-chloro-6-methoxy- benzo[b]thiophene-2-carboxylate (STING Agonist Precursor) Cyclization->Product

Caption: Synthesis of the benzo[b]thiophene core for STING agonist development.

Reaction Metrics Summary
TransformationReagents / CatalystTemp / TimeTypical YieldDownstream Target
Electrophilic Chlorination SO₂Cl₂, Pyridine, CH₂Cl₂Room Temp, 12h>85%5-Chloro-2-fluoro-4-methoxybenzaldehyde
Cyanohydrin Formation NaHSO₃, KCN, H₂O45°C (3.5h) then 0-10°CQuantitative2-Hydroxyacetonitrile intermediate
Iodide-Catalyzed Reduction HI (aq)80°C, 15h~84%Phenylacetic acid derivatives
Tandem SNAr / Cyclization Methyl 2-mercaptoacetate, K₂CO₃, DMF80°C, 12h>75%Benzo[b]thiophene STING Agonists

Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict analytical gates to guarantee causality and reproducibility.

Protocol 1: Synthesis of 5-Chloro-2-fluoro-4-methoxybenzaldehyde[2]

Step 1: Dissolve 2-fluoro-4-methoxybenzaldehyde (28.8 g, 187 mmol) in dichloromethane (35 mL) and add pyridine (0.4 mL, 5 mmol). Step 2: Add sulfuryl chloride (18.2 mL, 224 mmol) dropwise. Stir at room temperature overnight.

  • Validation Gate A (Reaction Progress): Monitor via LC-MS or TLC (Hexanes/EtOAc). Proceed only when the starting material peak is completely consumed and replaced by the +34 Da mass shift indicative of monochlorination. Step 3: Dilute with DCM (250 mL) and quench with saturated aqueous sodium bicarbonate (150 mL).

  • Validation Gate B (Safety & Quench): Test the aqueous layer pH. It must read >7 to ensure all residual HCl and SO₂Cl₂ have been fully neutralized before phase separation. Step 4: Wash the organic phase with 10 wt % aqueous sodium sulfite (100 mL).

  • Validation Gate C (Oxidant Clearance): Use starch-iodide paper on the organic phase to confirm the absence of residual active oxidants/chlorine. Step 5: Separate, dry over MgSO₄, and concentrate.

  • Validation Gate D (Structural Integrity): Perform ¹H NMR (CDCl₃). Confirm regioselectivity by observing the disappearance of the C5 proton and the presence of two distinct para-arranged aromatic singlets (C3-H and C6-H).

Protocol 2: Synthesis of Methyl 5-chloro-6-methoxybenzo[b]thiophene-2-carboxylate[3]

Step 1: Combine 5-chloro-2-fluoro-4-methoxybenzaldehyde (1.04 g, 5.51 mmol), methyl 2-mercaptoacetate (0.740 mL, 8.27 mmol), and K₂CO₃ (2.29 g, 16.5 mmol) in DMF (50 mL). Step 2: Stir the reaction mixture for 12 hours at 80°C.

  • Validation Gate A (Tandem Reaction Completion): Analyze an aliquot via LC-MS. The intermediate thioether should be absent, and the dominant peak must correspond to the cyclized, dehydrated benzo[b]thiophene mass ([M+H]⁺). Step 3: Cool to room temperature and pour into 500 mL of ice water. Step 4: Add 1M aqueous HCl dropwise to adjust the mixture to pH 5.

  • Validation Gate B (Precipitation Control): Use a calibrated pH meter. The pH must be exactly ~5 to ensure complete protonation and precipitation of the product without risking acid-catalyzed hydrolysis of the methyl ester. Step 5: Collect the precipitate by filtration and dry under vacuum.

  • Validation Gate C (Purity & Aromatization): Perform ¹H NMR (DMSO-d₆). The aldehyde proton signal (~10 ppm) must be completely absent, replaced by a new aromatic singlet (~8.0 ppm) corresponding to the C3 proton of the newly formed thiophene ring.

Conclusion

5-Chloro-2-fluoro-4-methoxybenzaldehyde is a masterclass in functional group programming. By understanding the electronic push-pull dynamics and steric constraints of its substituents, researchers can predictably leverage this scaffold for highly complex tandem reactions. Whether utilized for the generation of phenylacetic acids or the construction of fused heterocyclic STING agonists, integrating rigorous, self-validating analytical gates ensures high-fidelity translation from bench-scale synthesis to drug development.

References

  • [2] Milne, J. E., Storz, T., Colyer, J. T., Thiel, O. R., Seran, M. D., Larsen, R. D., & Murry, J. A. "Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids." The Journal of Organic Chemistry, 2011, 76(22), 9519-9524. URL: [Link]

  • [3] "BENZO[b]THIOPHENE COMPOUNDS AS STING AGONISTS." WIPO (PCT) Patent Publication WO2018067423A1, 2018. URL:

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Exploratory

The Role of 5-Chloro-2-fluoro-4-methoxybenzaldehyde in Advanced Pharmaceutical Intermediates: A Mechanistic and Methodological Guide

Executive Summary 5-Chloro-2-fluoro-4-methoxybenzaldehyde (CAS: 221622-80-6) represents a highly specialized, multi-substituted aromatic building block crucial to modern pharmaceutical development. As drug discovery incr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-fluoro-4-methoxybenzaldehyde (CAS: 221622-80-6) represents a highly specialized, multi-substituted aromatic building block crucial to modern pharmaceutical development. As drug discovery increasingly relies on halogenated motifs to tune pharmacokinetics and target binding, this specific benzaldehyde serves as an indispensable intermediate. Its primary utility lies in the synthesis of complex phenylacetic acid derivatives—moieties that form the pharmacophoric core of numerous nonsteroidal anti-inflammatory drugs (NSAIDs) and targeted clinical candidates .

Physicochemical Profile

To understand the reactivity of this intermediate, its baseline quantitative metrics must be established.

PropertyValue
IUPAC Name 5-chloro-2-fluoro-4-methoxybenzaldehyde
CAS Registry Number 221622-80-6
Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
InChIKey XLMFLLZPHARXSO-UHFFFAOYSA-N

Structural Causality: The Pharmacophore Logic

In Active Pharmaceutical Ingredient (API) design, every functional group must serve a distinct purpose. The substitution pattern of 5-Chloro-2-fluoro-4-methoxybenzaldehyde is not arbitrary; it is a meticulously designed template for downstream biological efficacy:

  • 5-Chloro Substitution: Increases lipophilicity (LogP) and participates in highly directional halogen bonding within hydrophobic protein pockets.

  • 2-Fluoro Substitution: The strong C-F bond prevents oxidative metabolism at the ortho position while sterically locking the conformation of the adjacent aldehyde (or its downstream derivatives).

  • 4-Methoxy Substitution: Acts as a strong electron-donating group via resonance, modulating the electronic landscape of the ring, while serving as a potential hydrogen-bond acceptor.

  • Aldehyde Moiety: The highly electrophilic carbonyl carbon acts as the primary reactive handle for carbon-carbon bond formation (e.g., Strecker-type reactions, Knoevenagel condensations).

Logic Core 5-Chloro-2-fluoro-4-methoxybenzaldehyde (Pharmacophore Core) F1 5-Chloro Substitution Enhances target binding via halogen bonding Core->F1 F2 2-Fluoro Substitution Locks conformation & prevents oxidative metabolism Core->F2 F3 4-Methoxy Substitution Modulates electron density & acts as H-bond acceptor Core->F3 F4 Aldehyde Moiety Electrophilic handle for C-C bond formation Core->F4

Structural causality of 5-Chloro-2-fluoro-4-methoxybenzaldehyde functional groups.

Core Application: Synthesis of Phenylacetic Acid Derivatives

Phenylacetic acids are ubiquitous in medicinal chemistry. However, traditional syntheses of these compounds often rely on the palladium-catalyzed carbonylation of benzyl halides or the α-arylation of esters—methods plagued by the need for expensive precious metals, toxic carbon monoxide gas, and high-pressure reactors.

To circumvent these limitations, researchers at Amgen developed a highly scalable, green methodology utilizing an iodide-catalyzed reduction paradigm . In this pathway, 5-Chloro-2-fluoro-4-methoxybenzaldehyde is first converted into a cyanohydrin via a water-soluble bisulfite adduct, followed by direct reduction to the corresponding phenylacetic acid.

Workflow N1 5-Chloro-2-fluoro- 4-methoxybenzaldehyde N2 Bisulfite Adduct Intermediate N1->N2 NaHSO3, H2O 45 °C N3 Cyanohydrin (Nitrile Formation) N2->N3 KCN, 0-10 °C N4 Phenylacetic Acid Derivative N3->N4 HI (aq) 80 °C, 15h

Synthetic workflow from benzaldehyde to phenylacetic acid derivative.

Self-Validating Experimental Protocols

The following protocols detail the transformation of 5-Chloro-2-fluoro-4-methoxybenzaldehyde into 2-(5-Chloro-2-fluoro-4-methoxyphenyl)acetic acid. These steps are designed as self-validating systems where phase separations and precipitations confirm reaction progress.

Protocol 1: Cyanohydrin Formation via Bisulfite Adduct

Objective: To form the C-C bond necessary for the acetic acid tail without relying on harsh anhydrous conditions or organometallic reagents.

Step-by-step Methodology:

  • Suspension: Suspend 5-Chloro-2-fluoro-4-methoxybenzaldehyde (9.43 g, 50 mmol) in 200 mL of deionized water.

  • Bisulfite Addition: Add sodium bisulfite (NaHSO 3​ , 10.46 g, 100 mmol) in one portion.

  • Heating: Heat the reaction mixture to 45 °C for 3.5 hours, then cool to room temperature.

    • Causality Check: The addition of NaHSO 3​ forms a water-soluble bisulfite adduct. This step is critical because it bypasses the need for organic solvents and transforms the carbonyl oxygen into a superior leaving group, activating the carbon center for subsequent nucleophilic attack.

  • Cyanide Addition: Prepare a solution of potassium cyanide (KCN, 13.02 g, 200 mmol) in 50 mL of water. Add this dropwise to the reaction mixture while strictly maintaining an internal temperature of 0–10 °C.

  • Aging and Extraction: Warm the mixture to room temperature and age for 3 hours. Dilute with methyl tert-butyl ether (MTBE, 100 mL) and adjust the pH to 7.2 using acetic acid. Separate the layers and extract the aqueous layer with additional MTBE to isolate 2-(5-Chloro-2-fluoro-4-methoxyphenyl)-2-hydroxyacetonitrile.

Protocol 2: Hydrolysis and Reduction

Objective: To concomitantly hydrolyze the nitrile to a carboxylic acid and reduce the α-hydroxyl group to yield the final phenylacetic acid.

Step-by-step Methodology:

  • Acidic Suspension: Suspend the isolated cyanohydrin (500 mg, 2.32 mmol) in aqueous hydroiodic acid (HI, 2 mL).

  • Thermal Reduction: Heat the mixture to 80 °C for 15 hours.

    • Causality Check: Hydroiodic acid serves a dual purpose here. It acts as a strong Brønsted acid to hydrolyze the nitrile to a carboxylic acid, while the iodide ion acts as a potent reducing agent to cleave the benzylic C-OH bond. This highly chemoselective reduction preserves the sensitive aryl chloride and aryl fluoride bonds, which would likely be cleaved under standard palladium-catalyzed hydrogenation (Pd/C, H 2​ ) conditions.

  • Isolation: Cool the reaction to room temperature and dilute with 10 mL of water. Isolate the precipitated 2-(5-Chloro-2-fluoro-4-methoxyphenyl)acetic acid via vacuum filtration and wash with water (3 × 2 mL).

Methodological Comparison: Phenylacetic Acid Synthesis

To contextualize the utility of the 5-Chloro-2-fluoro-4-methoxybenzaldehyde pathway, it must be compared against alternative synthetic routes.

Synthesis MethodCore ReagentsAdvantagesDisadvantages
Pd-Catalyzed Carbonylation Benzyl halides, Pd/Rh catalysts, CO gasHigh atom economy, direct insertion.Requires expensive precious metals, handling of toxic CO gas, and high-pressure equipment.
Standard Hydrogenation NaBH 4​ / TFA or Pd/C with H 2​ Utilizes standard, widely available laboratory reagents.Poor chemoselectivity; high risk of hydrodehalogenation (loss of crucial Cl/F atoms).
Iodide-Catalyzed Reduction Cyanohydrin + HI (aq)Highly scalable, excellent chemoselectivity, completely preserves halogen substituents.Requires handling of strong, corrosive acids (HI).

Conclusion

The strategic utilization of 5-Chloro-2-fluoro-4-methoxybenzaldehyde highlights the intersection of rational drug design and synthetic efficiency. By leveraging its highly specific substitution pattern and electrophilic aldehyde core, process chemists can construct complex, halogenated phenylacetic acid derivatives that are foundational to next-generation therapeutics. The iodide-catalyzed reduction pathway stands as a testament to the field's shift toward scalable, chemoselective, and metal-free synthetic methodologies.

References

  • Milne, Jacqueline E., et al. "Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids." The Journal of Organic Chemistry, vol. 76, no. 22, 2011, pp. 9519-9524. URL:[Link]

Foundational

The Ascendant Role of 5-Chloro-2-fluoro-4-methoxybenzaldehyde in Modern Organic Synthesis: A Technical Guide

Abstract The strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Among the plethora of available building blocks, 5-Chloro-2-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Among the plethora of available building blocks, 5-Chloro-2-fluoro-4-methoxybenzaldehyde has emerged as a highly versatile and valuable intermediate. Its unique substitution pattern—featuring an electrophilic aldehyde, a deactivating and ortho-directing fluorine, a deactivating chlorine, and an activating methoxy group—presents a nuanced reactivity profile that can be exploited for the synthesis of complex and biologically active molecules. This technical guide provides an in-depth analysis of the recent and potential applications of 5-Chloro-2-fluoro-4-methoxybenzaldehyde in organic synthesis, with a particular focus on the construction of heterocyclic frameworks relevant to pharmaceutical and agrochemical research. We will explore its reactivity, detail synthetic protocols for key transformations, and provide insights into the mechanistic underpinnings of these reactions.

Introduction: The Strategic Advantage of Fluorinated Benzaldehydes

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Benzaldehydes, as fundamental building blocks, are prime candidates for fluorination, offering a reactive handle for a wide array of synthetic transformations.[3] 5-Chloro-2-fluoro-4-methoxybenzaldehyde represents a second-generation building block where the interplay of multiple substituents allows for fine-tuned reactivity and the introduction of several points of diversity. The presence of both a fluorine and a chlorine atom offers potential for differential reactivity in cross-coupling reactions, while the methoxy group can modulate the electronic nature of the aromatic ring and serve as a handle for further functionalization.

Table 1: Physicochemical Properties of 5-Chloro-2-fluoro-4-methoxybenzaldehyde

PropertyValue
CAS Number 129299-86-9
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
Appearance Off-white to pale yellow solid
Melting Point 88-92 °C
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)

Predicted Reactivity and Synthetic Potential

The reactivity of 5-Chloro-2-fluoro-4-methoxybenzaldehyde is governed by the electronic effects of its substituents. The aldehyde group is a versatile electrophile, susceptible to nucleophilic attack. The fluorine and chlorine atoms are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution but also activating it for nucleophilic aromatic substitution (SNAᵣ), particularly at the positions ortho and para to the fluorine. Conversely, the methoxy group is electron-donating and can direct electrophiles to the ortho and para positions, though this is tempered by the deactivating halogens.

This unique electronic landscape suggests several key applications:

  • Heterocycle Synthesis: The aldehyde functionality is a key precursor for the synthesis of a wide range of heterocycles, including quinolines, quinazolines, pyrimidines, and benzofurans, often through condensation reactions followed by cyclization.

  • Multicomponent Reactions (MCRs): As a versatile aldehyde, it is an ideal candidate for use in MCRs, such as the Biginelli, Hantzsch, or Ugi reactions, enabling the rapid construction of complex molecular scaffolds.

  • Cross-Coupling Reactions: The chloro and fluoro substituents can potentially participate in various palladium- or copper-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or amino groups. The differential reactivity of C-Cl and C-F bonds could allow for selective functionalization.

Application in the Synthesis of Bioactive Heterocycles

While specific, recent examples utilizing 5-Chloro-2-fluoro-4-methoxybenzaldehyde are not abundant in the peer-reviewed literature, its structural motifs are present in patented bioactive compounds. We can infer its utility by examining the synthesis of analogous structures.

Synthesis of Substituted Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an active methylene group, is a classic method for their synthesis.

Hypothetical Protocol: Synthesis of a 6-Chloro-3-fluoro-7-methoxyquinoline Derivative

This protocol is based on established methods for quinoline synthesis.

  • Reaction Setup: To a solution of a suitable ortho-amino ketone (1.0 eq) in ethanol (5 mL/mmol) is added 5-Chloro-2-fluoro-4-methoxybenzaldehyde (1.1 eq).

  • Catalyst Addition: A catalytic amount of a base, such as piperidine or pyrrolidine (0.1 eq), is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux (approximately 80 °C) for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired quinoline product.

G cluster_start Starting Materials cluster_reaction Friedländer Annulation cluster_product Product Ortho-aminoaryl Ketone Ortho-aminoaryl Ketone Condensation Condensation Ortho-aminoaryl Ketone->Condensation Base (e.g., Piperidine) Ethanol, Reflux 5-Chloro-2-fluoro-4-methoxybenzaldehyde 5-Chloro-2-fluoro-4-methoxybenzaldehyde 5-Chloro-2-fluoro-4-methoxybenzaldehyde->Condensation Cyclization Cyclization Condensation->Cyclization Intramolecular Substituted Quinoline Substituted Quinoline Cyclization->Substituted Quinoline

Caption: Hypothetical workflow for quinoline synthesis.

Synthesis of Benzofuran Derivatives

Benzofurans are another important class of heterocyclic compounds found in many natural products and pharmaceuticals.[4] A common synthetic route involves the reaction of a salicylaldehyde derivative with an active methylene compound.

Hypothetical Protocol: Synthesis of a 5-Chloro-2-fluoro-4-methoxybenzofuran Derivative

This protocol is adapted from established benzofuran syntheses.

  • O-Alkylation: To a solution of 5-Chloro-2-fluoro-4-methoxyphenol (1.0 eq) in acetone (10 mL/mmol) is added potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq). The mixture is stirred at reflux for 6 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated.

  • Intramolecular Cyclization: The crude O-alkylated intermediate is dissolved in toluene (10 mL/mmol), and a strong base such as sodium ethoxide (1.5 eq) is added. The reaction is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the benzofuran derivative.

G cluster_start Starting Materials cluster_reaction Two-Step Synthesis cluster_product Product 5-Chloro-2-fluoro-4-methoxyphenol 5-Chloro-2-fluoro-4-methoxyphenol O-Alkylation O-Alkylation 5-Chloro-2-fluoro-4-methoxyphenol->O-Alkylation K2CO3 Acetone, Reflux Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->O-Alkylation Intramolecular Cyclization Intramolecular Cyclization O-Alkylation->Intramolecular Cyclization NaOEt Toluene Substituted Benzofuran Substituted Benzofuran Intramolecular Cyclization->Substituted Benzofuran

Caption: Hypothetical workflow for benzofuran synthesis.

Role in the Synthesis of Kinase Inhibitors

The substitution pattern of 5-Chloro-2-fluoro-4-methoxybenzaldehyde is reminiscent of moieties found in various kinase inhibitors. For instance, the anaplastic lymphoma kinase (ALK) inhibitor ceritinib features a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline core, which could conceptually be derived from a precursor related to our title compound.[5] The synthesis of such complex molecules often involves the initial construction of a substituted aniline, which can be prepared from the corresponding benzaldehyde via reductive amination or other transformations.

Table 2: Potential Transformations of the Aldehyde Group for Medicinal Chemistry Applications

ReactionReagentsProduct Functional Group
Reductive Amination Amine, NaBH(OAc)₃Substituted Amine
Wittig Reaction Phosphonium YlideAlkene
Oxidation NaClO₂, NaH₂PO₄Carboxylic Acid
Reduction NaBH₄Alcohol
Grignard Reaction RMgXSecondary Alcohol

Future Outlook and Conclusion

5-Chloro-2-fluoro-4-methoxybenzaldehyde is a promising and versatile building block for organic synthesis, particularly in the fields of medicinal and agrochemical chemistry. While the currently available literature does not extensively detail its specific applications, its structural features and predictable reactivity make it a valuable tool for the construction of complex and potentially bioactive molecules. The strategic arrangement of its functional groups allows for a multitude of synthetic transformations, opening avenues for the discovery of novel chemical entities. As the demand for sophisticated and highly functionalized molecules continues to grow, it is anticipated that the utility of 5-Chloro-2-fluoro-4-methoxybenzaldehyde will be further explored and documented in the scientific literature. Researchers in drug discovery and development are encouraged to consider this intermediate for the synthesis of their target molecules, leveraging its unique reactivity to access novel chemical space.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Sandford, G. (2007). Elemental fluorine in organic chemistry. Journal of Fluorine Chemistry, 128(2), 90-104.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Hiyama, T. (2000). Organofluorine compounds: chemistry and applications. Springer Science & Business Media.
  • Kirsch, P. (2013).
  • Chambers, R. D. (2004). Fluorine in organic chemistry. Blackwell Publishing.
  • Marsilje, T. H., Pei, W., Chen, B., Lu, W., Uno, T., Jin, Y., ... & Michellys, P. Y. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(2-(isopropylsulfonyl) phenyl) pyrimidine-2, 4-diamine (LDK378) currently in phase 1 clinical trials. Journal of medicinal chemistry, 56(14), 5675-5690.
  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the chemistry of multicomponent reactions. Chemical Reviews, 111(11), 7157-7259.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.

Sources

Exploratory

5-Chloro-2-fluoro-4-methoxybenzaldehyde: A Versatile Fluorinated Building Block in Process Chemistry and Drug Discovery

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In modern medicinal chemistry and process research, the strategic placement...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry and process research, the strategic placement of halogens on aromatic rings is paramount for modulating lipophilicity, metabolic stability, and synthetic tractability. 5-Chloro-2-fluoro-4-methoxybenzaldehyde (CAS: 221622-80-6) has emerged as a highly privileged, multi-functional building block. Its unique substitution pattern offers orthogonal reactivity profiles: the formyl group serves as a handle for condensations and reductions, the 2-fluoro position is highly activated for Nucleophilic Aromatic Substitution (SNAr), and the 5-chloro substituent provides both a metabolic shield and a potential site for late-stage transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the experimental workflows utilizing this compound. We will explore its critical role in two distinct paradigms: the scalable synthesis of phenylacetic acids via process chemistry 1, and its application in the discovery of novel benzo[b]thiophene-based STING (Stimulator of Interferon Genes) agonists for immuno-oncology 2.

Structural Rationale and Reactivity Profile

The utility of 5-chloro-2-fluoro-4-methoxybenzaldehyde stems from the electronic interplay of its substituents:

  • Aldehyde (C1): Acts as a primary electrophile. It is readily converted into cyanohydrins, imines, or olefins.

  • Fluoro (C2): Strongly electron-withdrawing via induction, making the C2 position highly susceptible to SNAr by thiols or amines. This activation is synergistically enhanced by the ortho-formyl and para-chloro groups.

  • Methoxy (C4): An electron-donating group via resonance, which modulates the overall electronics of the ring and serves as a crucial hydrogen-bond acceptor in biological target binding pockets.

  • Chloro (C5): Increases the overall lipophilicity (LogP) of the resulting drug candidates and blocks oxidative metabolism at the C5 position.

Key Application I: Process Chemistry & Iodide-Catalyzed Reductions

In process chemistry, safety, scalability, and atom economy are critical. Milne et al. (2011) demonstrated a highly efficient, multi-kilogram scalable route to phenylacetic acids starting from 5-chloro-2-fluoro-4-methoxybenzaldehyde 1. The workflow relies on forming a cyanohydrin intermediate, which is subsequently hydrolyzed and reduced.

The brilliance of this methodology lies in the iodide-catalyzed reduction . Instead of utilizing hazardous stoichiometric hydroiodic acid (HI) or heavy-metal hydrogenation, the protocol generates HI in situ using catalytic sodium iodide and stoichiometric phosphorous acid.

Experimental Protocol 1: Synthesis of 2-(5-Chloro-2-fluoro-4-methoxyphenyl)-2-hydroxyacetonitrile

This protocol is designed as a self-validating system to ensure safe handling of cyanide at scale.

  • Step 1: Suspend 5-Chloro-2-fluoro-4-methoxybenzaldehyde (9.43 g, 50 mmol) in water (200 mL) and add sodium bisulfite (10.46 g, 100 mmol) in one portion.

    • Causality: Excess bisulfite ensures complete conversion of the hydrophobic aldehyde into a water-soluble bisulfite adduct. This prevents the accumulation of unreacted aldehyde and eliminates biphasic reaction bottlenecks.

  • Step 2: Heat the mixture to 45 °C for 3.5 h, then cool to room temperature (rt).

    • Validation Check: The dissolution of the initial suspension into a clear/homogeneous solution validates the complete formation of the bisulfite adduct.

  • Step 3: Add a solution of potassium cyanide (13.02 g, 200 mmol) in water (50 mL) dropwise, maintaining an internal temperature of 0–10 °C.

    • Causality: Strict temperature control is mandatory. The low temperature prevents the exothermic decomposition of the intermediate and minimizes the volatilization of any trace HCN gas.

  • Step 4: Warm the mixture to rt and age for 3 h. Dilute with MTBE (100 mL) and adjust the pH to 7.2 using acetic acid. Separate the layers and extract the aqueous layer with MTBE (50 mL).

    • Validation Check: The pH adjustment to exactly 7.2 safely neutralizes excess cyanide while keeping the newly formed cyanohydrin partitioned in the organic (MTBE) phase for clean isolation.

Key Application II: Drug Discovery of STING Agonists

In immuno-oncology, the Stimulator of Interferon Genes (STING) pathway is a primary target for bridging innate and adaptive immunity. Activation of STING leads to the production of Type I interferons (IFN-α/β), which heavily recruit T-cells to the tumor microenvironment 2.

5-Chloro-2-fluoro-4-methoxybenzaldehyde is the foundational building block for synthesizing benzo[b]thiophene-based STING agonists. The synthesis leverages a one-pot SNAr and intramolecular aldol condensation.

Experimental Protocol 2: Synthesis of the Benzo[b]thiophene Core
  • Step 1: Combine 5-chloro-2-fluoro-4-methoxybenzaldehyde (1.04 g, 5.51 mmol), methyl 2-mercaptoacetate (0.740 mL, 8.27 mmol), and K2CO3 (2.29 g, 16.5 mmol) in anhydrous DMF (50 mL).

    • Causality: K2CO3 acts as a mild base, perfectly tuned to deprotonate the thiol (low pKa) without triggering unwanted side reactions with the aldehyde. DMF provides a polar aprotic environment that significantly accelerates the SNAr displacement of the 2-fluoro group.

  • Step 2: Stir the reaction mixture for 12 h at 80 °C.

    • Causality: While the SNAr may occur at lower temperatures, heating to 80 °C provides the necessary activation energy to drive the subsequent intramolecular aldol condensation and dehydration, forming the aromatic benzo[b]thiophene ring.

  • Step 3: Cool the mixture to rt, pour into ice water (500 mL), and adjust the mixture to pH 5 using 1M aqueous HCl.

    • Validation Check: Quenching in ice water forces the hydrophobic product to crash out. Adjusting to pH 5 neutralizes the carbonate base and ensures the product is fully protonated, resulting in a clean, filterable precipitate.

  • Step 4: Collect the precipitate by vacuum filtration, wash with H2O (3 x 20 mL), and air dry to afford the functionalized benzo[b]thiophene core.

Mechanistic Workflows and Pathway Visualizations

Workflow SM 5-Chloro-2-fluoro-4-methoxybenzaldehyde (Electrophile) SNAr Nucleophilic Aromatic Substitution (SNAr) Displacement of 2-Fluoro SM->SNAr Reagent Methyl 2-mercaptoacetate + K2CO3 (Nucleophile & Base) Reagent->SNAr DMF, 80°C Cyclization Intramolecular Aldol Condensation Ring Closure SNAr->Cyclization in situ Product Benzo[b]thiophene Core (STING Agonist Intermediate) Cyclization->Product Dehydration

Synthetic workflow for benzo[b]thiophene core via SNAr and in situ cyclization.

STING Agonist Benzo[b]thiophene Agonist STING_Prot STING Protein (ER) Agonist->STING_Prot Binding TBK1 TBK1 Kinase STING_Prot->TBK1 Recruitment IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylation Nucleus Nucleus IRF3->Nucleus Translocation IFN Type I Interferons (IFN-α/β) Nucleus->IFN Gene Expression

STING pathway activation by benzo[b]thiophene derivatives driving Type I IFN expression.

Quantitative Data & Reaction Parameters Summary

To facilitate rapid experimental design, the critical parameters for the key transformations of 5-chloro-2-fluoro-4-methoxybenzaldehyde are summarized below:

TransformationReagents & EquivalentsSolventTempTimeKey Outcome / Rationale
Bisulfite Adduct Formation NaHSO3 (2.0 eq)H2O45 °C3.5 hSolubilizes aldehyde; prevents HCN gas evolution during subsequent steps.
Cyanohydrin Formation KCN (4.0 eq)H2O0–10 °C3.0 hHigh-yielding C-C bond formation; strict thermal control prevents decomposition.
SNAr & Cyclization Methyl 2-mercaptoacetate (1.5 eq), K2CO3 (3.0 eq)DMF80 °C12.0 hOne-pot tandem reaction forming the functionalized benzo[b]thiophene core.

References

  • Milne, Jacqueline E., et al. "Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids." The Journal of Organic Chemistry - ACS Publications, 2011. 1

  • Gilead Sciences, Inc. "BENZO[b]THIOPHENE COMPOUNDS AS STING AGONISTS." World Intellectual Property Organization (WO2018067423A1), 2018. 2

  • Sigma-Aldrich. "5-chloro-2-fluoro-4-methoxybenzaldehyde | CAS 221622-80-6." Product Catalog, accessed 2026. 3

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-Chloro-2-fluoro-4-methoxybenzaldehyde in Agrochemical Development

Abstract These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of 5-Chloro-2-fluoro-4-methoxybenzaldehyde as a versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of 5-Chloro-2-fluoro-4-methoxybenzaldehyde as a versatile building block in the synthesis of novel agrochemicals. While direct synthesis of commercial agrochemicals from this specific starting material is not extensively documented in public literature, its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methoxy group—presents a compelling scaffold for the development of potent fungicides and herbicides. The strategic placement of these functional groups can significantly influence the metabolic stability, membrane permeability, and target-site binding affinity of the resulting active ingredients. This guide details hypothetical, yet chemically robust, synthetic pathways to promising agrochemical classes, including pyrazole carboxamide fungicides and cinnamic acid-derived herbicides. Detailed experimental protocols for key transformations such as reductive amination and Knoevenagel condensation are provided, supported by established literature precedents for analogous substrates.

Introduction: The Strategic Advantage of Polysubstituted Benzaldehydes in Agrochemical Design

The benzaldehyde moiety is a fundamental scaffold in organic chemistry, and its derivatives are pivotal starting materials in the synthesis of a vast array of biologically active compounds. In agrochemical research, the precise arrangement of substituents on the phenyl ring is a key determinant of a molecule's efficacy, selectivity, and environmental profile. 5-Chloro-2-fluoro-4-methoxybenzaldehyde is a trifunctionalized aromatic aldehyde that offers several strategic advantages:

  • The 2-Fluoro Substituent: The fluorine atom at the ortho position to the aldehyde can influence the conformation of the molecule and enhance its binding to target enzymes. The high electronegativity of fluorine can also increase metabolic stability by strengthening the C-F bond against oxidative degradation.

  • The 5-Chloro Substituent: The chlorine atom often contributes to the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticles of plants or the cell membranes of fungal pathogens.

  • The 4-Methoxy Group: The methoxy group is an electron-donating group that can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding interactions with biological targets. It can also serve as a metabolic soft spot, allowing for controlled degradation in the environment.

This unique combination of electronic and steric properties makes 5-Chloro-2-fluoro-4-methoxybenzaldehyde a high-potential starting material for the discovery of next-generation fungicides and herbicides.

Application in Fungicide Development: Synthesis of a Hypothetical Pyrazole Carboxamide

Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain of fungal pathogens.[1][2][3] A common synthetic strategy for these molecules involves the amide coupling of a pyrazole carboxylic acid with a substituted aniline. While the target aniline is often complex, a benzylamine derivative can serve as a key intermediate. The following sections outline a proposed synthetic route to a novel pyrazole carboxamide fungicide, leveraging 5-Chloro-2-fluoro-4-methoxybenzaldehyde as the starting material for the amine fragment.

Synthetic Pathway Overview

The proposed pathway involves a two-step sequence: first, the reductive amination of 5-Chloro-2-fluoro-4-methoxybenzaldehyde to form the corresponding benzylamine, followed by the amide coupling of this amine with a suitable pyrazole carbonyl chloride.

G start 5-Chloro-2-fluoro-4-methoxybenzaldehyde reagent1 Reductive Amination start->reagent1 inter 5-Chloro-2-fluoro-4-methoxybenzylamine reagent2 Amide Coupling with Pyrazole Carbonyl Chloride inter->reagent2 final Hypothetical Pyrazole Carboxamide Fungicide reagent1->inter reagent2->final

Caption: Proposed synthetic pathway to a pyrazole carboxamide fungicide.

Experimental Protocol: Reductive Amination

Reductive amination is a robust method for the synthesis of amines from carbonyl compounds.[4][5][6] This protocol describes the conversion of 5-Chloro-2-fluoro-4-methoxybenzaldehyde to 5-Chloro-2-fluoro-4-methoxybenzylamine using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Chloro-2-fluoro-4-methoxybenzaldehyde188.5810.01.0
Ammonium Acetate77.08100.010.0
Sodium Triacetoxyborohydride211.9415.01.5
Methanol (anhydrous)---
Dichloromethane (DCM, anhydrous)---
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Magnesium Sulfate---

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-fluoro-4-methoxybenzaldehyde (1.89 g, 10.0 mmol) and ammonium acetate (7.71 g, 100.0 mmol).

  • Add anhydrous methanol (50 mL) and anhydrous dichloromethane (50 mL) to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution. Note: The addition may cause some effervescence.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Chloro-2-fluoro-4-methoxybenzylamine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Subsequent Amide Coupling

The synthesized benzylamine can then be coupled with a pre-activated pyrazole carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride) to yield the final pyrazole carboxamide fungicide. This standard amide bond formation is typically carried out in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine in an aprotic solvent such as dichloromethane or tetrahydrofuran.[1]

Application in Herbicide Development

Substituted benzaldehydes are valuable precursors for several classes of herbicides. The following sections outline two potential synthetic routes from 5-Chloro-2-fluoro-4-methoxybenzaldehyde to herbicidally active scaffolds.

Route A: Synthesis of a Cinnamic Acid Derivative via Knoevenagel Condensation

Cinnamic acids and their derivatives are known to possess herbicidal properties, acting as natural product-based leads for new modes of action.[7][8][9][10][11] The Knoevenagel condensation provides a direct and efficient route to these compounds from aldehydes.[12][13]

G start 5-Chloro-2-fluoro-4-methoxybenzaldehyde reagent Knoevenagel Condensation (Malonic Acid, Piperidine, Pyridine) start->reagent product (E)-3-(5-Chloro-2-fluoro-4-methoxyphenyl)acrylic acid (Cinnamic Acid Derivative) reagent->product

Caption: Synthesis of a herbicidal cinnamic acid derivative.

Experimental Protocol: Knoevenagel Condensation

This protocol is based on the Doebner modification of the Knoevenagel condensation.[8]

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Chloro-2-fluoro-4-methoxybenzaldehyde188.5810.01.0
Malonic Acid104.0615.01.5
Pyridine (anhydrous)---
Piperidine85.15~1.0catalytic
2M Hydrochloric Acid---
Diethyl Ether---

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-Chloro-2-fluoro-4-methoxybenzaldehyde (1.89 g, 10.0 mmol) and malonic acid (1.56 g, 15.0 mmol) in anhydrous pyridine (20 mL).

  • Add a catalytic amount of piperidine (approximately 0.1 mL, ~1.0 mmol).

  • Heat the reaction mixture to 80-90 °C with stirring for 4-6 hours. Monitor the reaction for CO₂ evolution.

  • After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL).

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure substituted cinnamic acid.

Route B: Synthesis of a Benzoic Acid Precursor for Arylpicolinate Herbicides

The 6-arylpicolinates are a significant class of synthetic auxin herbicides.[14][15][16][17] A key building block for these molecules is a substituted phenylacetic acid derivative, which can be prepared from the corresponding benzoic acid. The following protocol describes the oxidation of 5-Chloro-2-fluoro-4-methoxybenzaldehyde to its benzoic acid derivative.

Experimental Protocol: Oxidation to Benzoic Acid

This protocol utilizes potassium permanganate as a strong oxidizing agent in an alkaline medium.[18][19][20][21][22]

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Chloro-2-fluoro-4-methoxybenzaldehyde188.5810.01.0
Potassium Permanganate (KMnO₄)158.0310.01.0
Sodium Carbonate (Na₂CO₃)105.9910.01.0
Deionized Water---
10% Sulfuric Acid---
Sodium Bisulfite---

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve sodium carbonate (1.06 g, 10.0 mmol) in deionized water (100 mL).

  • Add 5-Chloro-2-fluoro-4-methoxybenzaldehyde (1.89 g, 10.0 mmol) to the solution.

  • In a separate beaker, dissolve potassium permanganate (1.58 g, 10.0 mmol) in deionized water (50 mL).

  • Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring.

  • Gently heat the mixture in a water bath at 40-50 °C for 1-2 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

  • Cool the mixture to room temperature and filter to remove the manganese dioxide.

  • If the filtrate is still colored, add a small amount of sodium bisulfite until the color disappears.

  • Slowly acidify the clear filtrate with 10% sulfuric acid until precipitation of the benzoic acid is complete.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry.

  • The crude 5-Chloro-2-fluoro-4-methoxybenzoic acid can be purified by recrystallization from water or an ethanol/water mixture.

This benzoic acid can then be further functionalized, for example, by conversion to the corresponding phenylacetic acid, a key step in the synthesis of arylpicolinate herbicides.[23]

Conclusion

5-Chloro-2-fluoro-4-methoxybenzaldehyde is a strategically substituted aromatic aldehyde with significant potential for the development of novel agrochemicals. The protocols detailed in these application notes provide robust and versatile methods for converting this starting material into key intermediates for the synthesis of fungicides and herbicides. The unique interplay of its chloro, fluoro, and methoxy substituents offers a rich platform for fine-tuning the biological activity and physicochemical properties of the target molecules. Researchers are encouraged to adapt and optimize these methodologies to explore new chemical space in the ongoing quest for more effective and sustainable crop protection solutions.

References

  • Vishnoi, M., et al. (2021). Synthesis and Structure-Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Journal of Agricultural and Food Chemistry.
  • Kumar, A., & Singh, S. (2024). Of Substituted Cinnamic Acid Amide Derivatives: Herbicidal Activity.
  • Silva, A. B., et al. (2019). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Journal of the Brazilian Chemical Society.
  • González-García, V., et al. (2023). Structure–Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. Plants.
  • Zhu, J., et al. (2025). Study on synthesis and antifungal activity of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivatives. Chinese Journal of Pesticide Science.
  • Schad, A., et al. (2017).
  • Soares, M. A., et al. (2025). Methoxychalcones and Cinnamaldehyde as Herbicidal Compounds. Journal of Agricultural and Food Chemistry.
  • Tanaka, K., et al. (1989). Benzylamine derivatives, and use thereof.
  • Li, Y., et al. (2021). Design, Synthesis, Structure–Activity Relationship, Molecular Docking, and Herbicidal Evaluation of 2-Cinnamoyl-3-Hydroxycyclohex-2-en-1-one Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Li, Q., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Feng, Z., et al. (2002). Synthesis and Antifungal Activities of 1-[2-(N-methyl-N-substituted-benzyl)amino-2-(2,4-dichlorophenyl)ethyl]. Chinese Journal of Pharmaceuticals.
  • Satchivi, N. M., et al. (2018). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. Abstracts of Papers of the American Chemical Society.
  • Arika, T., et al. (1993). Effects of butenafine hydrochloride, a new benzylamine derivative, on experimental dermatophytosis in guinea pigs. Antimicrobial Agents and Chemotherapy.
  • Kumbhat, S., & Sharma, P. K. (2013). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. International Research Journal of Pure & Applied Chemistry.
  • Liu, X., et al. (2015).
  • Zhang, J., et al. (2020).
  • Bobade, V., et al. (2014). Synthesis and antifungal activities of diaryl pyrazoles carboxamide derivatives. Journal of Chemical and Pharmaceutical Research.
  • Kumbhat, S., & Sharma, P. K. (2013). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Mendeley.
  • Sonawane, S. S., et al. (2012). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Pharmaceutical Sciences.
  • Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules.
  • Wang, Z., et al. (2017). Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
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  • Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules.
  • Ding, Y., et al. (2012). Catalytic Oxidation of Benzaldehyde to Benzoic Acid with Keggin Polyoxometalate [(CH2)5NH2]3PW12O40. Asian Journal of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. BenchChem.
  • Wang, Y., et al. (2018). Oxidation of Benzaldehyde to Benzoic Acid.
  • Kim, S., et al. (2019). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. The Journal of Organic Chemistry.
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Application

Application Notes: 5-Chloro-2-fluoro-4-methoxybenzaldehyde in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Abstract Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry, offering a versatile scaffold for the construction of complex molecular architectures. 5-Chloro-2-fluoro-4-methoxybenzaldehyde is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry, offering a versatile scaffold for the construction of complex molecular architectures. 5-Chloro-2-fluoro-4-methoxybenzaldehyde is a uniquely functionalized intermediate whose strategic combination of reactive and modulating groups makes it an asset in the synthesis of diverse Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, strategic applications, and detailed, field-proven protocols for its use in key synthetic transformations relevant to drug discovery and development.

Characterization and Safety Profile

A thorough understanding of a starting material's properties and handling requirements is fundamental to successful and safe synthesis.

Physicochemical Properties

While 5-Chloro-2-fluoro-4-methoxybenzaldehyde is a specialized reagent, its core properties can be defined. Physical characteristics such as melting point are best confirmed by empirical analysis, though data from closely related isomers suggest it is a low-melting solid at room temperature.

PropertyValueSource
Molecular Formula C₈H₆ClFO₂Calculated
Molecular Weight 188.59 g/mol Calculated
CAS Number 1426003-39-9Supplier Data
Appearance White to off-white or pale yellow solid/powderInferred from related compounds[1]
Purity ≥97% (Typical)Supplier Data
Safety & Handling: A Self-Validating System

Safe laboratory practice requires treating all reagents with diligence. Based on data from structurally analogous compounds, 5-Chloro-2-fluoro-4-methoxybenzaldehyde should be handled as an irritant.[2][3]

  • GHS Hazard Statements: Likely H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures (P-Statements):

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[2]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

    • Storage & Disposal: Store in a well-ventilated place. Keep container tightly closed. Dispose of contents/container to an approved waste disposal plant.[4]

  • Required Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat and ensure full skin coverage.[4]

    • Respiratory Protection: Use in a well-ventilated fume hood. If dust formation is significant, a full-face respirator may be necessary.[4]

Strategic Value in API Synthesis: The "Why"

The synthetic utility of 5-Chloro-2-fluoro-4-methoxybenzaldehyde is derived from the specific interplay of its four functional groups. Each substituent provides a handle for strategic molecular elaboration.

  • The Aldehyde (-CHO): As the primary reactive center, the aldehyde is a versatile electrophile. It is the gateway for forming essential C-N and C-C bonds through reactions like reductive amination and aldol-type condensations, respectively.[5]

  • The Fluoro (-F) Group: The ortho-fluorine atom is a powerful modulator. Its strong electron-withdrawing nature activates the aldehyde carbon, potentially increasing its reactivity towards nucleophiles. In the final API, fluorine can enhance metabolic stability, increase binding affinity to protein targets, and alter the pKa of adjacent groups to improve pharmacokinetic properties.[6]

  • The Chloro (-Cl) Group: Positioned meta to the aldehyde, the chloro group serves a dual purpose. It influences the electronic landscape of the aromatic ring and provides a potential site for late-stage diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNA_r).[5]

  • The Methoxy (-OCH₃) Group: The para-methoxy group is a key electronic and solubility modifier. As an electron-donating group, it can influence the regioselectivity of further aromatic substitutions.[7] Furthermore, it can serve as a latent hydroxyl group, which can be unmasked via demethylation to provide a new point for hydrogen bonding or further functionalization in the final drug molecule.[7]

Logical Workflow: From Starting Material to Key Scaffolds

The following diagram illustrates how 5-Chloro-2-fluoro-4-methoxybenzaldehyde serves as a central hub for generating diverse chemical scaffolds critical for API development.

API_Synthesis_Workflow start 5-Chloro-2-fluoro- 4-methoxybenzaldehyde reductive_amination Reductive Amination start->reductive_amination + R₂NH + [H] claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt + Ketone + Base amines Substituted Amines reductive_amination->amines chalcones Chalcones & α,β-Unsaturated Ketones claisen_schmidt->chalcones Reductive_Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde Aldehyde (R-CHO) Amine Primary Amine (R'-NH₂) Iminium Iminium Ion [R-CH=N⁺HR'] Aldehyde->Iminium + R'-NH₂ - H₂O Hydride Hydride Source (e.g., NaBH₄) Iminium_ion [R-CH=N⁺HR'] Hydride->Iminium_ion H⁻ attack Product Secondary Amine (R-CH₂-NHR') Iminium_ion->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Chloro-2-fluoro-4-methoxybenzaldehyde Synthesis

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis and improve the isolated yield of 5-chloro-2-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis and improve the isolated yield of 5-chloro-2-fluoro-4-methoxybenzaldehyde , a critical halogenated building block.

The most scalable and economically viable synthetic route relies on the regioselective electrophilic aromatic chlorination of 2-fluoro-4-methoxybenzaldehyde using sulfuryl chloride ( SO2​Cl2​ )[1]. While seemingly straightforward, scaling this transformation often presents yield-limiting challenges related to regiocontrol, reagent degradation, and aqueous workup losses. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative parameters to maximize your recovery.

Diagnostic Workflow

Troubleshooting Start Yield Issue Identified in 5-Chloro Synthesis Q1 Is unreacted starting material present? Start->Q1 Q2 Are over-chlorinated byproducts detected? Start->Q2 Q3 Is product lost during workup? Start->Q3 A1 Check SO2Cl2 quality Ensure Pyridine catalyst added Q1->A1 A2 Limit SO2Cl2 to 1.2 eq Maintain T ≤ 25°C Q2->A2 A3 Dilute with DCM before quench Wash with 10% Na2SO3 Q3->A3

Diagnostic workflow for identifying and resolving yield-limiting factors in chlorination.

Section 1: Validated Step-by-Step Methodology

To ensure high conversion and prevent product degradation, follow this optimized, self-validating protocol based on industry-standard conditions[1].

  • Preparation: Dissolve 2-fluoro-4-methoxybenzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) at a high concentration (approx. 0.2 L/mol)[1].

    • Causality: Anhydrous conditions are critical. Ambient moisture will prematurely hydrolyze sulfuryl chloride into sulfuric and hydrochloric acids, drastically lowering the effective concentration of the chlorinating agent and stalling the reaction.

  • Catalyst Addition: Add pyridine (0.027 equiv) to the stirring solution[1].

    • Causality: Pyridine acts as a nucleophilic catalyst. It reacts with SO2​Cl2​ to form a highly electrophilic N-chloropyridinium intermediate, which lowers the activation energy for the aromatic substitution.

  • Reagent Addition: Slowly add sulfuryl chloride ( SO2​Cl2​ , 1.20 equiv) dropwise while maintaining the internal temperature at 20–25 °C[1].

    • Self-Validating Checkpoint: Controlled gas evolution ( SO2​ and HCl ) must be observed during addition. If no gas evolves, the SO2​Cl2​ has likely degraded and the reaction will fail.

  • Reaction Phase: Stir the mixture at room temperature overnight (12–16 hours)[1].

  • Dilution & Acid Quench: Dilute the highly concentrated mixture with additional DCM (approx. 1.3 L/mol) before slowly adding saturated aqueous sodium bicarbonate ( NaHCO3​ )[1].

    • Self-Validating Checkpoint: Vigorous bubbling will occur. The complete cessation of bubbling confirms the total neutralization of acidic byproducts.

  • Oxidant Quench: Separate the organic phase, wash with additional saturated NaHCO3​ , and finally wash with 10 wt % aqueous sodium sulfite ( Na2​SO3​ )[1].

    • Causality: Na2​SO3​ reduces any unreacted chlorinating species. Skipping this step allows residual oxidants to degrade the delicate aldehyde functional group into a water-soluble carboxylic acid during solvent evaporation, destroying your yield[1].

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crystalline product.

Section 2: Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of unreacted starting material by HPLC even after 24 hours. How can I drive the reaction to completion? A1: Incomplete conversion is almost exclusively caused by degraded sulfuryl chloride or the omission of the pyridine catalyst. SO2​Cl2​ is highly hygroscopic; if the reagent bottle has been repeatedly exposed to air, the active chlorine titer will be insufficient. Always use fresh SO2​Cl2​ from a sealed ampoule. Furthermore, verify that the catalytic pyridine (~3 mol%) was added[1]. Without the N-chloropyridinium intermediate, the reaction kinetics at room temperature are too slow for full conversion.

Q2: My LC-MS shows a +34 Da mass shift from the desired product mass. What is this, and how do I prevent it? A2: A +34 Da shift (relative to the monochlorinated product) indicates over-chlorination, specifically the formation of the 3,5-dichloro-2-fluoro-4-methoxybenzaldehyde byproduct. The methoxy group at the 4-position strongly directs electrophiles to both the 3- and 5-positions. While the 5-position is sterically favored, excess reagent or elevated temperatures will force chlorination at the more hindered 3-position. To prevent this, strictly limit SO2​Cl2​ to 1.2 equivalents and ensure the reaction temperature never exceeds 25 °C[1].

Q3: My reaction goes to completion, but the yield drops significantly during the aqueous workup. Where is the product going? A3: Yield loss during workup is typically due to emulsion trapping or oxidative degradation. Because the initial reaction is run at a very high concentration (~0.2 L/mol), direct quenching with aqueous salts will create stubborn emulsions. You must dilute the reaction with at least 5–7 volumes of DCM prior to the quench[1]. Additionally, if you omit the 10% Na2​SO3​ wash, residual active chlorine will oxidize the aldehyde to a carboxylic acid during the concentration step. This acid is water-soluble at neutral/basic pH and will be lost to the aqueous waste stream[1].

Section 3: Quantitative Data & Parameter Optimization

The following table summarizes the causal relationships between reaction parameters and isolated yield, comparing sub-optimal approaches with the validated protocol.

Reaction ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale for Yield Improvement
Chlorinating Agent Cl2​ gas (Excess) SO2​Cl2​ (1.20 eq) SO2​Cl2​ provides a controlled, measurable release of electrophilic chlorine, minimizing the risk of over-chlorination[1].
Catalyst Loading NonePyridine (0.027 eq) Generates a highly reactive N-chloropyridinium intermediate, accelerating the electrophilic aromatic substitution without requiring heat[1].
Reaction Temperature Reflux (>40 °C)Room Temp (20–25 °C) Prevents the formation of the 3,5-dichloro-2-fluoro-4-methoxybenzaldehyde byproduct, maintaining high regioselectivity[1].
Workup Dilution Direct QuenchDilution with DCM High-concentration reactions (~0.2 L/mol) form stubborn emulsions upon direct aqueous quenching. Dilution ensures clean phase separation[1].
Oxidant Quench Water / Brine only10 wt % Na2​SO3​ Rapidly reduces residual oxidative chlorine species, preventing the degradation of the aldehyde into a water-soluble carboxylic acid[1].
References
  • Title: Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Handling & Storage of 5-Chloro-2-fluoro-4-methoxybenzaldehyde

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for research scientists, process chemists, and drug development professionals working with 5-Chloro-2-fluoro-4-methoxybenzaldehyde (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for research scientists, process chemists, and drug development professionals working with 5-Chloro-2-fluoro-4-methoxybenzaldehyde (CAS: 221622-80-6).

Highly functionalized benzaldehydes are critical electrophilic building blocks in active pharmaceutical ingredient (API) synthesis. However, they are notoriously unstable under ambient conditions. The electron-withdrawing halogen substituents (chloro and fluoro) combined with the electron-donating methoxy group create a unique electronic environment that, while useful for cross-coupling, leaves the formyl group highly susceptible to oxidative degradation. Below, we provide field-proven methodologies, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your reagents.

FAQ 1: Why does my 5-Chloro-2-fluoro-4-methoxybenzaldehyde degrade into a white, insoluble powder over time?

The Causality: The white, crystalline powder you are observing is the degradation product: 5-chloro-2-fluoro-4-methoxybenzoic acid . This transformation is not a simple reaction with moisture; it is an aerobic autoxidation driven by a radical chain mechanism[1].

When exposed to ambient light or trace transition metals (often introduced via contaminated spatulas or glassware), a hydrogen atom is abstracted from the aldehyde's formyl group, generating a highly reactive acyl radical. This radical rapidly reacts with atmospheric triplet oxygen ( 3O2​ ) to form a peroxy radical. The peroxy radical then abstracts a hydrogen atom from another aldehyde molecule, creating a perbenzoic acid intermediate. Finally, through a Baeyer-Villiger-type rearrangement, the peracid reacts with a second molecule of the aldehyde to yield two molecules of the corresponding carboxylic acid[1].

AutoxidationMechanism A 5-Chloro-2-fluoro-4-methoxybenzaldehyde (Initiation via Light/Trace Metals) B Acyl Radical Formation (Ar-C•=O) A->B -H• (Initiation) C Peroxy Radical (Ar-C(=O)OO•) B->C + ³O₂ (Propagation) D Perbenzoic Acid Intermediate (Ar-C(=O)OOH) C->D + Aldehyde (H-atom transfer) E 5-Chloro-2-fluoro-4-methoxybenzoic acid (Degradation Product) D->E + Aldehyde (Baeyer-Villiger type)

Caption: Radical chain autoxidation pathway of benzaldehydes into carboxylic acids.

FAQ 2: What are the absolute best practices for long-term storage of this compound?

The Causality: To permanently halt the radical chain reaction, you must eliminate both the initiators (UV light, thermal energy) and the propagator (oxygen)[2]. Because 5-chloro-2-fluoro-4-methoxybenzaldehyde is a solid at room temperature, oxygen can slowly diffuse through the crystal lattice over time. Therefore, physical barriers and inert gas displacement are mandatory[2].

Table 1: Optimal Storage Parameters

ParameterRecommendationMechanistic Rationale
Atmosphere Argon (Preferred over N2​ )Argon is heavier than air and effectively blankets the solid, displacing 3O2​ and removing the primary propagation agent[2].
Temperature 0–8 °C (Short-term) / -20 °C (Long-term)Lowers the kinetic energy available to overcome the activation barrier of the autoxidation initiation step[3].
Container Amber glass vials with PTFE-lined capsBlocks UV/Vis light, preventing the photochemical initiation of acyl radicals.
Moisture < 100 ppm (Store over desiccants)Prevents hydration of the aldehyde and limits the mobility of trace-metal initiators[2].
Protocol 1: Self-Validating Schlenk Line Inerting for Bulk Storage

Use this protocol whenever you open a bulk bottle and need to return the remainder to storage.

  • Preparation: Transfer the 5-chloro-2-fluoro-4-methoxybenzaldehyde into a thoroughly dried, amber glass vial equipped with a pristine PTFE-lined septum cap.

  • Connection: Insert a sterile needle connected to a Schlenk line through the septum. Insert a secondary "bleed" needle to allow initial gas displacement.

  • Purging (Validation Step 1): Turn the manifold to Argon. Allow gas to flow for 60 seconds. Self-Validation: You must feel a steady stream of gas exiting the bleed needle. This confirms positive pressure and proves there are no line blockages. Remove the bleed needle.

  • Vacuum/Argon Cycling (Validation Step 2):

    • Turn the manifold to Vacuum. Wait until the gauge stabilizes (< 1 mbar) to strip dissolved oxygen from the solid's surface.

    • Slowly switch to Argon to backfill the vial. Watch the oil bubbler; it should momentarily stop bubbling as the vial fills, then resume.

    • Repeat this cycle three times. Self-Validation: The vacuum gauge must hit the exact same baseline pressure on each cycle. If the pressure creeps up, the septum has a micro-leak and must be replaced.

  • Sealing: On the final Argon backfill, remove the needle while maintaining positive pressure. Wrap the cap tightly with PTFE tape, followed by Parafilm, to create an impermeable physical barrier[2].

  • Storage: Immediately transfer to a monitored refrigerator (0–8 °C)[3].

FAQ 3: Can I use antioxidants to stabilize the aldehyde in solution or bulk?

The Causality: Yes. If you must store the aldehyde in a stock solution (e.g., in anhydrous THF or DCM) for automated synthesis, inerting alone may not be sufficient due to dissolved oxygen. Radical scavengers (antioxidants) act as sacrificial hydrogen atom donors. They intercept the peroxy radical before it can react with another aldehyde molecule, effectively terminating the chain reaction[4].

Table 2: Recommended Antioxidant Stabilizers

AdditiveRecommended Conc.Mechanism of Action
BHT (Butylated hydroxytoluene) 0.01% – 0.1% (w/w)Phenolic radical scavenger; donates a hydrogen atom to peroxy radicals to terminate the chain[4].
Benzyl Alcohol 0.1% – 0.5% (v/v)Intercepts benzoylperoxy radicals via sacrificial hydrogen atom transfer, halting propagation[5].

Note: Always perform a small-scale LC-MS compatibility test to ensure the chosen antioxidant does not interfere with your downstream catalytic cross-coupling reactions.

FAQ 4: How do I verify the integrity of my stored batch, and can I rescue degraded material?

The Causality: Using oxidized 5-chloro-2-fluoro-4-methoxybenzaldehyde will poison palladium catalysts and severely skew stoichiometric ratios in reductive aminations or Wittig reactions. Because the degradation product is a carboxylic acid, it can be easily detected via analytical methods and removed via acid-base extraction.

QCWorkflow Start Retrieve Stored Aliquot (0-8°C, Argon) Visual Visual Inspection (White crystals/crust present?) Start->Visual NMR 1H-NMR / HPLC Analysis (Quantify ~10 ppm CHO peak) Visual->NMR Clear material / No crust Degraded >2% Carboxylic Acid (Degraded Batch) Visual->Degraded Visible white solids NMR->Degraded High acid content detected Pure <2% Impurity (Passes QC) NMR->Pure Clean analytical spectra Rescue Base Wash (Sat. NaHCO₃) & Organic Extraction Degraded->Rescue If material > 1g (Salvage) Proceed Proceed with Synthesis Pure->Proceed Rescue->NMR Re-evaluate purity

Caption: Quality control and purification workflow for degraded benzaldehyde stocks.

Protocol 2: Chemical Rescue (De-acidification) of Degraded Aldehyde

Objective: Selectively remove the 5-chloro-2-fluoro-4-methoxybenzoic acid impurity.

  • Dissolution: Dissolve the degraded aldehyde in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). The acid impurity may remain partially suspended.

  • Base Washing: Transfer the mixture to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

  • Neutralization (Validation Step): Gently shake and frequently vent the funnel. Causality: The mild base deprotonates the carboxylic acid impurity, converting it into a highly water-soluble sodium salt, while leaving the aldehyde untouched in the organic layer. Self-Validation: The evolution of CO2​ gas (audible hissing during venting) proves the active neutralization of the acid. Once hissing completely stops upon vigorous agitation, neutralization is 100% complete.

  • Separation: Allow the layers to separate cleanly. Drain and discard the lower aqueous layer.

  • Drying & Recovery: Wash the organic layer with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to recover the purified, synthesis-ready aldehyde.

References
  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol ResearchGate URL: [Link]

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation Organic Process Research & Development - ACS Publications URL: [Link]

  • What Causes Oxidation And How Can It Be Prevented? Valence Surface Technologies URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions of 5-Chloro-2-fluoro-4-methoxybenzaldehyde

Welcome to the technical support guide for 5-Chloro-2-fluoro-4-methoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but sterically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-Chloro-2-fluoro-4-methoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but sterically challenging building block. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Understanding the Core Challenge

FAQ: What makes reactions with 5-Chloro-2-fluoro-4-methoxybenzaldehyde so difficult?

Answer:

The primary difficulty arises from severe steric hindrance around the aldehyde functional group. The substituent at the C2 (ortho) position, a fluorine atom, physically obstructs the trajectory of incoming nucleophiles aiming to attack the electrophilic carbonyl carbon.

  • The Ortho Effect: The 2-fluoro substituent, despite fluorine's relatively small van der Waals radius compared to other halogens, is directly adjacent to the reaction center. This proximity creates a "steric shield" that raises the activation energy for the formation of the tetrahedral intermediate, a key step in many carbonyl addition reactions. Kinetic studies on the oxidation of various ortho-substituted benzaldehydes have quantitatively demonstrated that ortho-substituents sterically hinder the reaction.[1]

  • Electronic Factors: While the 2-fluoro and 5-chloro groups are electron-withdrawing, which should increase the electrophilicity of the aldehyde carbon, the 4-methoxy group is strongly electron-donating by resonance. This donation slightly counteracts the activation, but the dominant challenge remains the physical blockade by the ortho-fluoro group.

This combination of steric and electronic effects often leads to sluggish reactions, low yields, or complete failure under standard reaction conditions.

Caption: Visualization of the steric clash between the ortho-fluoro group and an incoming nucleophile.

Section 2: Troubleshooting Nucleophilic Additions (e.g., Grignard Reactions)

FAQ: My Grignard reaction with 5-Chloro-2-fluoro-4-methoxybenzaldehyde is failing, resulting in low yields of the desired secondary alcohol. What is the cause and how can I fix it?

Answer:

This is a classic problem. Standard Grignard reagents (R-MgX) are strong bases and bulky nucleophiles. The steric hindrance from the ortho-fluoro group can prevent the nucleophilic attack from occurring efficiently. Instead of addition, side reactions may occur, or the starting material may simply not react.

The Solution: Lewis Acid Catalysis with Cerium(III) Chloride

The most effective and widely adopted solution is to transmute the highly basic Grignard reagent into a less basic but more potent organocerium species using anhydrous cerium(III) chloride (CeCl₃). This is often referred to as the Luche-Imamoto reaction .

Why it works:

  • Increased Nucleophilicity, Reduced Basicity: The in-situ-generated "R-CeCl₂" species is significantly less basic than its Grignard precursor. This drastically suppresses side reactions like enolization or reduction.[2]

  • Lewis Acid Activation: The cerium atom coordinates to the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbonyl carbon even more electrophilic and "drawing in" the nucleophile.[2][3] This activation helps to overcome the high energy barrier imposed by the steric hindrance.[4]

  • Enhanced Yields: The use of CeCl₃ has been shown to significantly improve the yields of addition reactions to sterically hindered ketones and esters, a principle that applies directly to this hindered aldehyde.[2][4]

Comparative Strategies for Nucleophilic Addition
MethodReagent(s)Key AdvantageCommon Issues
Standard Grignard R-MgXSimple, common reagent.Fails with hindered substrates; side reactions.
Organolithium R-LiHighly reactive.Even more basic than Grignard; often worse for selectivity.
Cerium-Mediated R-MgX + anhydrous CeCl₃Excellent for hindered substrates; suppresses side reactions.[2][5]Requires strictly anhydrous CeCl₃.
Protocol 1: Cerium-Mediated Grignard Addition

Objective: To synthesize a secondary alcohol from 5-Chloro-2-fluoro-4-methoxybenzaldehyde and a Grignard reagent.

Materials:

  • Anhydrous Cerium(III) Chloride (CeCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard Reagent (e.g., Methylmagnesium chloride, 1.2 equiv)

  • 5-Chloro-2-fluoro-4-methoxybenzaldehyde (1.0 equiv)

  • Round bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Activation of CeCl₃: Add anhydrous CeCl₃ (1.3 equiv) to a flame-dried, two-neck round bottom flask under a nitrogen atmosphere. Add anhydrous THF and stir vigorously overnight at room temperature. This step is critical to break up the polymer structure of CeCl₃ and generate the active THF solvate.[2]

  • Reaction Setup: Cool the CeCl₃/THF slurry to -78 °C (dry ice/acetone bath).

  • Grignard Addition: Slowly add the Grignard reagent (1.2 equiv) dropwise to the cold slurry. Stir for 1-2 hours at -78 °C. During this time, the organocerium reagent forms.

  • Substrate Addition: Dissolve the 5-Chloro-2-fluoro-4-methoxybenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol product via silica gel column chromatography.

Section 3: Driving Condensation Reactions (Knoevenagel, Wittig)

FAQ: My Knoevenagel condensation with malononitrile is extremely slow and gives poor yields. How can I improve this reaction?

Answer:

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to the carbonyl, followed by dehydration.[6][7] Both the initial addition and the subsequent elimination can be slow due to the steric hindrance around the aldehyde. To achieve success, you need to employ strategies that either use more potent catalysts or more forcing conditions to drive the reaction equilibrium forward.

Troubleshooting Knoevenagel Condensation:

G cluster_solutions Optimization Strategies cluster_sol1_details Catalyst Options cluster_sol2_details Condition Options cluster_sol3_details Activation Options start Knoevenagel Reaction Fails (Low Yield, Slow Rate) cause Probable Cause: Steric hindrance slows tetrahedral intermediate formation and dehydration. start->cause sol1 Strategy 1: Change Catalyst cause->sol1 sol2 Strategy 2: Change Conditions cause->sol2 sol3 Strategy 3: Alternative Activation cause->sol3 cat1 Standard bases (Piperidine, NH4OAc) Often insufficient. sol1->cat1 Weak cat2 Lewis Acids (e.g., InCl3, TiCl4) Activates aldehyde. sol1->cat2 Strong cat3 Solvent-Free Grinding Mechanochemical activation. sol1->cat3 Novel cond1 Microwave Irradiation Accelerates reaction rates. sol2->cond1 cond2 Dean-Stark Trap Removes water to drive equilibrium. sol2->cond2 act1 Use Acetic Anhydride Forms reactive gem-diacetate intermediate. sol3->act1

Caption: Troubleshooting workflow for a failing Knoevenagel condensation reaction.

Recommended Approach: Lewis Acid Catalysis with In(III) and a Promoter

A highly effective modern protocol involves using a combination of a Lewis acid catalyst, like Indium(III) chloride (InCl₃), and acetic anhydride as a promoter.[8]

Why it works:

  • The indium catalyst and acetic anhydride react with the aldehyde in situ to form a geminal diacetate intermediate.

  • This intermediate is significantly more electrophilic and reactive towards the active methylene nucleophile than the starting aldehyde.

  • This strategy bypasses the high-energy transition state of direct nucleophilic attack on the hindered aldehyde, providing an alternative, lower-energy reaction pathway.[8] This method has proven effective for a wide range of aromatic aldehydes, including those with electron-donating and electron-withdrawing groups.[8]

Section 4: Optimizing Reductive Amination

FAQ: I am attempting a one-pot reductive amination and observing a large amount of unreacted aldehyde and/or the alcohol side-product. What is going wrong?

Answer:

In a one-pot reductive amination, two key reactions occur in sequence: (1) formation of an imine/iminium ion, and (2) reduction of this intermediate.[9][10] The steric hindrance of your aldehyde is severely slowing down step (1). A common reducing agent like sodium borohydride (NaBH₄) may reduce the unreacted, sterically hindered aldehyde to the corresponding alcohol before it has a chance to form the imine.

The Solution: Use a Sterically-Hindered, Selective Reducing Agent

The reagent of choice for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃) .

Why it works:

  • Kinetic Selectivity: NaBH(OAc)₃ is a mild and sterically bulky reducing agent.[11] It reduces protonated iminium ions much faster than it reduces aldehydes or ketones.[11][12] This selectivity is crucial; it waits for the slow-forming iminium ion to appear before acting, minimizing the reduction of the starting aldehyde.

  • Mild Conditions: The reaction can be run as a one-pot procedure under mild, often slightly acidic conditions, which helps catalyze imine formation without requiring harsh reagents.[9][13] It is compatible with a wide array of functional groups.[13]

  • Broad Scope: This reagent is effective for a wide variety of aldehydes and amines, although limitations exist for extremely hindered substrates.[9][13]

Comparative Reducing Agents for Reductive Amination
Reducing AgentSolvent(s)Key Features & Drawbacks
NaBH₄ MeOH, EtOHPro: Inexpensive. Con: Reduces aldehydes quickly, leading to alcohol side-product with hindered substrates.[14]
NaBH₃CN MeOH, THFPro: Selective for iminiums over carbonyls. Con: Highly toxic (generates HCN in acid).[14]
NaBH(OAc)₃ DCE, THFPro: Highly selective for iminiums, non-toxic byproducts, mild.[9][11] Con: More expensive.
Protocol 2: One-Pot Reductive Amination with NaBH(OAc)₃

Objective: To synthesize a secondary amine from 5-Chloro-2-fluoro-4-methoxybenzaldehyde and a primary amine.

Materials:

  • 5-Chloro-2-fluoro-4-methoxybenzaldehyde (1.0 equiv)

  • Primary Amine (e.g., Benzylamine, 1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) or THF

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • Reaction Setup: To a round bottom flask, add the aldehyde (1.0 equiv), the primary amine (1.1 equiv), and the solvent (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the initial (slow) formation of the imine/iminium ion. For very hindered systems, adding a catalytic amount of acetic acid can facilitate this step.[9]

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) to the mixture portion-wise. Be aware of potential gas evolution.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the target secondary amine by silica gel column chromatography.

References

  • Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. ResearchGate. [Link]

  • Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines. RSC Publishing. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A New Organocatalytic Concept for Asymmetric α-Alkylation of Aldehydes. Journal of the American Chemical Society - ACS Publications. [Link]

  • Optimization of the cerium catalyzed addition of a Grignard reagent to an ester functional group. Diplomarbeit. [Link]

  • Cerium(III) Chloride Mediated Addition of Grignard Reagents to chloro-Azaphthalide.CoLab.
  • Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Indian Academy of Sciences. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols.CoLab.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation – Knowledge and References. Taylor & Francis Online. [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]

  • Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]

  • Computational Insights into the Mechanism of Lewis Acid‐Catalyzed Alkene‐Aldehyde Coupling. ResearchGate. [Link]

  • Reductive amination NaB(AcO)3. Reddit. [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Stanford University. [Link]

  • Lewis Acids Catalyze the Addition of Allylboronates to Aldehydes by Electrophilic Activation of the Dioxaborolane in a Closed Transition Structure. ACS Publications. [Link]

  • Direct β‑Alkylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group, Princeton University. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Rapid Organocatalytic Aldehyde‐Aldehyde Condensation Reactions. ResearchGate. [Link]

  • Lewis acid catalysis. Wikipedia. [Link]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. arkat-usa.org. [Link]

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. ResearchGate. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]

  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science - ACS Publications. [Link]

  • Enantioselective Alkynylation of Aromatic Aldehydes Catalyzed by a Sterically Highly Demanding Chiral-at-Rhodium Lewis Acid. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Organic Chemistry Portal. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. [Link]

  • Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis. PMC. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]

  • Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Annulation of benzaldehydes with norbornenes toward indanones assisted by monodentate transient directing groups via double C–H activation. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Nucleophilic Perfluoroalkylation of Aldehydes, Ketones, Imines, Disulfides, and Diselenides. The Journal of Organic Chemistry - ACS Publications. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Chloro-2-fluoro-4-methoxybenzaldehyde vs. 3-Chloro-4-fluorobenzaldehyde in Medicinal Chemistry

As a Senior Application Scientist, selecting the correct halogenated benzaldehyde building block is critical for downstream synthetic success. Both 5-Chloro-2-fluoro-4-methoxybenzaldehyde and 3-Chloro-4-fluorobenzaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct halogenated benzaldehyde building block is critical for downstream synthetic success. Both 5-Chloro-2-fluoro-4-methoxybenzaldehyde and 3-Chloro-4-fluorobenzaldehyde are highly valuable in drug discovery, but their distinct electronic environments and steric profiles dictate entirely different reactivity pathways.

This guide provides an objective, mechanistic comparison of these two compounds, detailing their physicochemical properties, reactivity profiles, and self-validating experimental protocols to ensure rigorous and reproducible results in your synthesis workflows.

Physicochemical & Structural Comparison

The fundamental difference between these two building blocks lies in their functional group arrangement. 3-Chloro-4-fluorobenzaldehyde features a highly electron-deficient aromatic ring, making it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) (1)[1]. In contrast, 5-Chloro-2-fluoro-4-methoxybenzaldehyde possesses a "push-pull" electronic system where the electron-donating methoxy group partially offsets the electron-withdrawing halogens, directing reactivity primarily toward the aldehyde carbon (2)[2].

Quantitative Data Summary
Property5-Chloro-2-fluoro-4-methoxybenzaldehyde3-Chloro-4-fluorobenzaldehyde
CAS Number 221622-80-6[3]34328-61-5[4]
Molecular Formula C8H6ClFO2[5]C7H4ClFO[6]
Molecular Weight 188.58 g/mol 158.56 g/mol [4]
Electronic Profile Push-Pull (Methoxy donates, Halogens withdraw)Strongly Withdrawing (CHO and Cl withdraw)
Key Reactivity Site Carbonyl carbon (Aldehyde)Carbonyl carbon & C4 (Fluorine)
Primary Applications Phenylacetic acids[2]Diaryl ethers, Triclosan scaffolds

Mechanistic Reactivity & Causality

Understanding the causality behind the reactivity of these molecules is essential for rational synthetic design.

The SNAr Advantage of 3-Chloro-4-fluorobenzaldehyde

In 3-chloro-4-fluorobenzaldehyde , the fluorine atom is positioned para to the strongly electron-withdrawing formyl (-CHO) group and ortho to the chlorine atom. This specific arrangement highly polarizes the C-F bond and stabilizes the anionic Meisenheimer complex intermediate during nucleophilic attack. Consequently, the fluorine acts as an excellent leaving group, allowing for facile SNAr reactions to construct complex diaryl ethers, such as triclosan scaffolds and p38 MAPK inhibitors ().

The Carbonyl Focus of 5-Chloro-2-fluoro-4-methoxybenzaldehyde

Conversely, 5-chloro-2-fluoro-4-methoxybenzaldehyde is sterically hindered and electronically enriched by the para-methoxy group. This electron donation deactivates the ring toward SNAr. Therefore, synthetic strategies utilizing this building block focus on the aldehyde moiety. It is a premier starting material for synthesizing phenylacetic acid derivatives via cyanohydrin intermediates, which are critical in the development of specific metabolic targets and anti-inflammatory agents (2)[2].

Workflow Start Determine Synthetic Goal Branch1 Require SNAr at Fluorine Position? Start->Branch1 Branch2 Require Electron-Rich Aromatic Core? Start->Branch2 Cmpd1 3-Chloro-4-fluorobenzaldehyde (Activated for SNAr) Branch1->Cmpd1 Yes (para-CHO activates F) Cmpd2 5-Chloro-2-fluoro-4-methoxybenzaldehyde (Sterically Hindered) Branch2->Cmpd2 Yes (Methoxy donates e-) App1 Triclosan Scaffolds & p38 MAPK Inhibitors Cmpd1->App1 Nucleophilic Substitution App2 Phenylacetic Acid Derivatives Cmpd2->App2 Cyanohydrin Formation

Logical workflow for selecting halogenated benzaldehyde building blocks.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes observable physical changes that confirm mechanistic success before proceeding to the next stage.

Protocol A: Cyanohydrin Synthesis from 5-Chloro-2-fluoro-4-methoxybenzaldehyde

Objective: Synthesis of 2-(5-Chloro-2-fluoro-4-methoxyphenyl)-2-hydroxyacetonitrile (2)[2].

  • Bisulfite Adduct Formation: Suspend 50 mmol of 5-chloro-2-fluoro-4-methoxybenzaldehyde in 200 mL of water. Add 100 mmol of sodium bisulfite in one portion. Heat the mixture to 45 °C for 3.5 hours.

    • Causality: Aldehydes are highly hydrophobic and insoluble in water. The bisulfite ion attacks the carbonyl carbon to form a water-soluble α -hydroxysulfonate adduct.

    • Self-Validation: The reaction begins as a cloudy, heterogeneous suspension. Successful adduct formation is visually validated when the suspension completely clarifies into a transparent, homogeneous solution. If solids remain, the conversion is incomplete.

  • Cyanide Displacement: Cool the solution to room temperature. Slowly add a solution of potassium cyanide (200 mmol in 50 mL water) while strictly maintaining an internal temperature of 0–10 °C.

    • Causality: Cyanide is a superior nucleophile that irreversibly displaces the sulfite group. Low temperatures are critical to suppress the exothermic reaction and prevent the degradation of cyanide.

    • Self-Validation: The resulting cyanohydrin is water-insoluble. The successful displacement of sulfite is validated by the immediate precipitation of the product (or formation of a distinct oil layer) out of the aqueous phase.

  • Quenching: Dilute with MTBE and adjust the pH to 7.2 using acetic acid.

    • Causality: Adjusting the pH neutralizes excess base while ensuring the environment is not acidic enough to release lethal HCN gas.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with 3-Chloro-4-fluorobenzaldehyde

Objective: Synthesis of a diaryl ether intermediate (Triclosan scaffold) ().

  • Nucleophile Generation: Dissolve the target phenol (1.0 equiv) and 3-chloro-4-fluorobenzaldehyde (1.1 equiv) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ deprotonates the phenol to generate a highly reactive phenoxide nucleophile. DMF is chosen as a polar aprotic solvent because it solvates the potassium cation, leaving the phenoxide "naked" and highly reactive.

    • Self-Validation: The generation of the phenoxide anion typically induces a distinct color shift (often to bright yellow or orange) in the reaction mixture, confirming active nucleophile formation.

  • Substitution Reaction: Heat the mixture to 80 °C for 4–6 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the formation of the Meisenheimer complex at the para-fluoro position.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc). The complete disappearance of the UV-active 3-chloro-4-fluorobenzaldehyde spot confirms successful SNAr. Upon quenching the reaction in ice water, the hydrophobic diaryl ether product will rapidly precipitate, validating the structural transformation.

References

  • Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids | The Journal of Organic Chemistry, ACS Publications[Link]

  • 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 | PubChem[Link]

Sources

Comparative

A Comparative Guide to Purity Determination of 5-Chloro-2-fluoro-4-methoxybenzaldehyde: A Validated HPLC Method

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 5-Chloro-2-fluoro-4-methoxybenzaldehyde is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

5-Chloro-2-fluoro-4-methoxybenzaldehyde is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is of paramount importance as it directly influences the quality, safety, and efficacy of the final drug product. Impurities, whether they are starting materials, by-products, or degradation products, can have unintended pharmacological effects or compromise the stability of the API. Therefore, a robust and reliable analytical method for purity determination is a non-negotiable requirement in both drug development and quality control.[1][2]

This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5-Chloro-2-fluoro-4-methoxybenzaldehyde. We will delve into the rationale behind the method development and the rigorous validation process, adhering to the standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] Furthermore, this guide provides a comparative analysis of the HPLC method against other viable analytical techniques, such as Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC), to provide researchers and drug development professionals with a comprehensive understanding of the available options.

The Premier Choice: A Validated Reversed-Phase HPLC Method

For a moderately polar and non-volatile compound like 5-Chloro-2-fluoro-4-methoxybenzaldehyde, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[1] It offers high resolution, sensitivity, and robustness, making it ideal for separating the main compound from closely related impurities.

Experimental Protocol: HPLC Method

A stability-indicating HPLC method was developed to separate 5-Chloro-2-fluoro-4-methoxybenzaldehyde from its potential impurities and degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40-70% B15-20 min: 70% B20-22 min: 70-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Sample Preparation:

Accurately weigh and dissolve approximately 25 mg of 5-Chloro-2-fluoro-4-methoxybenzaldehyde in 50 mL of diluent to obtain a stock solution of 0.5 mg/mL. Further dilute to a working concentration of 0.1 mg/mL for analysis. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method Validation: A Deep Dive into Scientific Integrity

The developed HPLC method was rigorously validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][6] The validation process is a self-validating system, providing objective evidence of the method's reliability.[7][8]

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Analysis & System Suitability Rob->Routine Implement Validation_Parameters_Relationship cluster_core Core Performance cluster_range Operational Range cluster_sensitivity Sensitivity center Fit for Purpose Accuracy Accuracy center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity Robustness Robustness center->Robustness Linearity Linearity Accuracy->Linearity Precision->Linearity Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD

Caption: Interrelationship of HPLC validation parameters.

Comparative Analysis with Alternative Techniques

While HPLC is the recommended method, it is instructive to compare it with other analytical techniques that could be employed for purity assessment.

TechniquePrincipleSuitability for 5-Chloro-2-fluoro-4-methoxybenzaldehydeAdvantagesLimitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Excellent. Ideal for non-volatile aromatic compounds and their impurities.High resolution for isomeric impurities, high sensitivity (UV detection), robust and reproducible. [1][9]Requires a reference standard for quantification, may not detect highly volatile impurities.
GC (Gas Chromatography) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Good (with potential limitations). The compound is likely volatile enough for GC analysis.High efficiency, fast analysis times, excellent for volatile impurities (e.g., residual solvents). [10][11][12]Thermal degradation of the analyte is a risk at high inlet temperatures. Non-volatile impurities will not be detected. [11][13]
HPTLC (High-Performance Thin-Layer Chromatography) Separation on a high-performance layer with detection via densitometry.Fair. Can be used for screening purposes.High throughput, low cost per sample, simultaneous analysis of multiple samples.Lower resolution and sensitivity compared to HPLC and GC, quantification can be less precise.
Gas Chromatography (GC) Considerations

GC, particularly with a flame ionization detector (GC-FID), can be a powerful tool for purity analysis if the analyte and its impurities are volatile and thermally stable. [10][14] Potential GC Protocol:

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program: 100 °C (2 min), then ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Detector: FID at 300 °C

Verdict: While GC can be faster and more cost-effective for volatile compounds,[13][15] the primary risk for 5-Chloro-2-fluoro-4-methoxybenzaldehyde is thermal degradation in the injector port, potentially leading to inaccurate purity results. Furthermore, GC would not detect any non-volatile impurities. Therefore, HPLC remains the more reliable primary method for a comprehensive purity profile.

Conclusion and Recommendation

The validated reversed-phase HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of 5-Chloro-2-fluoro-4-methoxybenzaldehyde. It stands as the superior choice for routine quality control and regulatory submissions due to its ability to separate non-volatile and thermally labile compounds with high resolution and sensitivity.

While GC can be a valuable orthogonal technique, particularly for the analysis of volatile impurities like residual solvents, it is not recommended as the primary method for purity determination of this compound due to the risk of thermal degradation. HPTLC can be a useful screening tool but lacks the quantitative precision and resolution of HPLC.

For researchers, scientists, and drug development professionals, the adoption of this validated HPLC method will ensure the reliable and accurate determination of the purity of 5-Chloro-2-fluoro-4-methoxybenzaldehyde, contributing to the overall quality and safety of the final pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • GM Binder. Usp 1225 validation of compendial procedures pdf. [Link]

  • Aromatic Aldehydes Blog. (2025). How to test the purity of benzaldehyde?[Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. [Link]

  • National Center for Biotechnology Information. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • ResearchGate. (2025). Development of forced degradation and stability indicating studies of drugs – A review. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • ResearchGate. (2019). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • Shimadzu. Liquid Chromatography. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • SIELC Technologies. Separation of 5-Chloro-2-nitrobenzaldehyde on Newcrom R1 HPLC column. [Link]

  • ResearchGate. HPLC chromatograms showing separation of.... [Link]

Sources

Validation

FT-IR spectroscopy reference data for 5-Chloro-2-fluoro-4-methoxybenzaldehyde

As a Senior Application Scientist, I frequently evaluate the spectroscopic properties and synthetic utility of halogenated building blocks. In modern drug discovery, the precise substitution pattern of a benzaldehyde pre...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the spectroscopic properties and synthetic utility of halogenated building blocks. In modern drug discovery, the precise substitution pattern of a benzaldehyde precursor dictates not only its reactivity but also the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

This guide provides an objective, data-driven comparison between 5-Chloro-2-fluoro-4-methoxybenzaldehyde (CAS: 221622-80-6) and its non-chlorinated analog, 2-Fluoro-4-methoxybenzaldehyde (CAS: 331-64-6) . By analyzing their FT-IR spectroscopic reference data and comparative performance in validated synthetic workflows, this guide will help researchers select the optimal precursor for late-stage functionalization.

Chemical Context & Mechanistic Rationale

The addition of a chlorine atom at the 5-position of 2-fluoro-4-methoxybenzaldehyde fundamentally alters the electronic distribution of the aromatic system.

  • Electrophilicity: The inductive electron-withdrawing effect of the chlorine atom increases the electrophilicity of the aldehyde carbon, accelerating condensation reactions (e.g., cyanohydrin formation)[1].

  • Orthogonal Reactivity: While the fluorine atom at the 2-position is highly activated for Nucleophilic Aromatic Substitution ( SN​Ar ) by the para-methoxy and ortho-aldehyde groups, the 5-chlorine provides an orthogonal handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions)[2].

FT-IR Spectroscopy Reference Data & Structural Comparison

FT-IR spectroscopy provides immediate verification of the electronic shifts induced by the 5-chloro substitution. The table below summarizes the quantitative vibrational data for both compounds.

Vibrational Mode5-Chloro-2-fluoro-4-methoxybenzaldehyde (cm⁻¹)[1]2-Fluoro-4-methoxybenzaldehyde (cm⁻¹)Mechanistic Cause for Shift
C=O Stretch (Aldehyde) 1678~1684Inductive pull from the C5-Cl weakens the C=O bond slightly compared to the non-chlorinated analog.
C=C Stretch (Aromatic) 1610, 15741615, 1580Increased mass and altered symmetry of the tetrasubstituted ring shift the breathing modes to lower frequencies.
C-O Stretch (Methoxy) 1272, 12251280, 1240Steric and electronic crowding near the methoxy group restricts its rotational freedom.
C-F Stretch (Aromatic) 11411150The para-chlorine atom subtly alters the dipole moment of the C-F bond.
C-Cl Stretch (Aromatic) 1043N/ADistinct, heavy-atom stretching vibration unique to the chlorinated target.
Protocol 1: Self-Validating ATR-FTIR Acquisition

To ensure high-fidelity data free from moisture artifacts (which commonly plague KBr pellet methods), the following Attenuated Total Reflectance (ATR) protocol must be used:

  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free wipe soaked in HPLC-grade isopropanol.

    • Validation Check: The live preview spectrum must show a flat baseline with no residual organic peaks before proceeding.

  • Background Acquisition: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution[1].

  • Sample Application: Place ~2-5 mg of the neat crystalline solid directly onto the center of the ATR crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact.

    • Validation Check: The preview spectrum should display a maximum absorbance between 0.5 and 1.0 AU for the C=O stretch at 1678 cm⁻¹.

  • Data Collection: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

FTIR_Workflow N1 1. Sample Prep (Neat ATR) N2 2. Background Scan (Air) N1->N2 N3 3. Data Acquisition (4000-400 cm⁻¹) N2->N3 N4 4. Spectral Analysis (Peak Picking) N3->N4 N5 5. Reference Comparison N4->N5

Figure 1: Self-validating ATR-FTIR spectral acquisition and analysis workflow.

Comparative Performance in Synthetic Workflows

The choice between the chlorinated and non-chlorinated benzaldehyde dictates the trajectory of the drug development program.

  • 2-Fluoro-4-methoxybenzaldehyde (Alternative): Highly effective for generating simpler heterocyclic cores. For example, it undergoes rapid SN​Ar with ethyl mercaptoacetate to form benzo[b]thiophene cores used in potent rhinovirus replication inhibitors[3]. However, it lacks a secondary halogen handle for further elaboration.

  • 5-Chloro-2-fluoro-4-methoxybenzaldehyde (Target): The presence of the chlorine atom allows for the synthesis of highly functionalized STING (Stimulator of Interferon Genes) agonists[2]. Furthermore, it is a superior substrate for the metal-free synthesis of complex phenylacetic acids[1].

Synthetic_Utility A 5-Chloro-2-fluoro-4-methoxybenzaldehyde (CAS: 221622-80-6) B NaHSO3, KCN (Cyanohydrin Formation) A->B C Ethyl Mercaptoacetate, K2CO3 (SNAr Reaction) A->C D 2-(5-Chloro-2-fluoro-4-methoxyphenyl) -2-hydroxyacetonitrile B->D E Benzo[b]thiophene Core (STING Agonist Precursor) C->E F Hydroiodic Acid (HI) Reduction D->F G Phenylacetic Acid Derivative (Pharmaceutical Intermediate) F->G

Figure 2: Divergent synthetic workflows for 5-Chloro-2-fluoro-4-methoxybenzaldehyde.

Protocol 2: Synthesis of Phenylacetic Acid Derivatives (Iodide-Catalyzed Reduction)

Phenylacetic acids are critical pharmaceutical intermediates. Traditional syntheses rely on toxic heavy metals. This protocol utilizes an iodide-catalyzed reduction of a cyanohydrin intermediate, providing a highly scalable, metal-free pathway[1],[4].

  • Cyanohydrin Formation: Suspend 5-Chloro-2-fluoro-4-methoxybenzaldehyde (50 mmol) in 200 mL DI water. Add sodium bisulfite (100 mmol) in one portion. Heat to 45 °C for 3.5 h to form the bisulfite adduct[1].

  • Cyanation: Cool the mixture to 0–10 °C. Dropwise, add an aqueous solution of potassium cyanide (200 mmol in 50 mL H₂O).

    • Validation Check: Maintain internal temperature strictly below 10 °C to prevent exothermic degradation. Warm to room temperature and age for 3 h[1].

  • Extraction: Dilute with MTBE (100 mL) and adjust pH to 7.2 using acetic acid. Separate layers and concentrate the organic phase to yield 2-(5-Chloro-2-fluoro-4-methoxyphenyl)-2-hydroxyacetonitrile[1].

    • Validation Check: The IR spectrum of this intermediate must show a broad O-H stretch at 3428 cm⁻¹ and a complete loss of the aldehyde C=O stretch at 1678 cm⁻¹[1].

  • Iodide-Catalyzed Reduction: Suspend the cyanohydrin intermediate (2.32 mmol) in hydroiodic acid (2 mL) and heat to 80 °C for 15 h[1].

  • Isolation: Cool the reaction to room temperature and dilute with 10 mL water. Isolate the precipitated 2-(5-Chloro-2-fluoro-4-methoxyphenyl)acetic acid via vacuum filtration[1].

Conclusion

While 2-fluoro-4-methoxybenzaldehyde serves as an excellent baseline building block for simple heterocyclic scaffolds, 5-Chloro-2-fluoro-4-methoxybenzaldehyde offers vastly superior performance for advanced drug development. Its unique FT-IR signature (C=O at 1678 cm⁻¹, C-Cl at 1043 cm⁻¹) reflects an altered electronic landscape that enhances electrophilicity, while the C5-chlorine atom provides an indispensable handle for orthogonal cross-coupling in the synthesis of complex APIs like STING agonists and specialized phenylacetic acids.

References

  • Title: Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Novel Series of Highly Potent Small Molecule Inhibitors of Rhinovirus Replication Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: WO2018067423A1 - BENZO[b]THIOPHENE COMPOUNDS AS STING AGONISTS Source: WIPO / Google Patents URL

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Safety & Regulatory Compliance

Safety

5-Chloro-2-fluoro-4-methoxybenzaldehyde proper disposal procedures

Operational Guide: Proper Disposal and Handling Procedures for 5-Chloro-2-fluoro-4-methoxybenzaldehyde As a Senior Application Scientist, I frequently encounter operational bottlenecks surrounding the disposal of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling Procedures for 5-Chloro-2-fluoro-4-methoxybenzaldehyde

As a Senior Application Scientist, I frequently encounter operational bottlenecks surrounding the disposal of complex, multi-functional organic compounds. 5-Chloro-2-fluoro-4-methoxybenzaldehyde (CAS 221622-80-6) presents a unique dual-hazard profile: it is both a reactive aldehyde and a multi-halogenated (chlorine and fluorine) aromatic compound. Improper disposal not only violates environmental regulations but also poses severe facility risks, including the generation of highly corrosive acid gases during incineration[1].

This guide provides a self-validating, step-by-step protocol for the safe segregation, containment, and disposal of 5-Chloro-2-fluoro-4-methoxybenzaldehyde, ensuring both laboratory safety and strict environmental compliance.

Physicochemical Hazard Profile & Causality

To manage a chemical waste stream effectively, one must understand the causality behind its reactivity. The disposal strategy for this compound is dictated by two structural features:

  • The Halogens (Cl, F) : Thermal destruction of halogenated organics generates hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[1]. HF is notoriously corrosive and can destroy the silicon dioxide refractory linings of standard incinerators[1]. Therefore, this waste must be routed exclusively to specialized high-temperature incinerators (>1100°C) equipped with alkaline flue gas scrubbers to neutralize the acid gases[2].

  • The Aldehyde Moiety : Aldehydes are susceptible to autoxidation in the presence of air, forming carboxylic acids. This process is autocatalytic and exothermic. Furthermore, aldehydes can undergo self-condensation or polymerization when exposed to strong acids or bases[3]. Mixing this compound with incompatible waste streams can lead to dangerous pressure buildup inside disposal drums.

Table 1: Quantitative Data & Waste Classification Summary

Property / ParameterSpecification
Chemical Name 5-Chloro-2-fluoro-4-methoxybenzaldehyde
CAS Number 221622-80-6
Molecular Formula C8H6ClFO2
Waste Stream Classification Halogenated Organic Waste
EPA/RCRA Compatibility Do not mix with non-halogenated solvents (<5% halogen threshold)
Incompatibilities Strong oxidizers, strong bases, strong acids, reducing agents
Incineration Requirement >1100°C with wet alkaline scrubbing (HCl/HF recovery)

Segregation & Containment Strategy

Causality-Driven Protocol: Never mix halogenated waste with non-halogenated waste. Comingling these streams drastically increases disposal costs, as the entire drum must then be treated as halogenated waste, and it complicates the downstream incineration process[4][5].

  • Container Selection : Use chemically compatible, heavy-duty containers (e.g., High-Density Polyethylene (HDPE) or PTFE-lined glass).

  • Headspace Management : Never fill liquid waste containers beyond 75% capacity. This empty headspace is critical to accommodate potential vapor expansion from ambient temperature fluctuations or mild autoxidation reactions[4].

  • Storage Conditions : Store in a cool, dry, well-ventilated secondary containment area. Keep away from direct sunlight and heat sources to retard the autoxidation of the aldehyde group[3].

Step-by-Step Disposal Protocol

  • Identify and Isolate : Confirm the waste contains 5-Chloro-2-fluoro-4-methoxybenzaldehyde. Isolate it from aqueous streams, heavy metals, and non-halogenated organics.

  • Transfer to Halogenated Waste Drum : In a certified fume hood, carefully transfer the chemical (or its solvent solution, typically dichloromethane or chloroform) into the designated "Halogenated Organic Waste" container.

  • Immediate Labeling : Attach a hazardous waste label immediately. The label must explicitly list "5-Chloro-2-fluoro-4-methoxybenzaldehyde" and any associated solvents. "Unknowns" are strictly prohibited and will be rejected by waste management personnel[6].

  • Cap and Seal : Ensure the container is tightly capped immediately after use to prevent solvent evaporation and minimize the compound's exposure to atmospheric oxygen, which drives autoxidation[6].

  • EHS Coordination : Submit a waste pickup request to your Environmental Health & Safety (EHS) department before the container reaches its 180-day regulatory accumulation limit[6].

G Start Waste Generation: 5-Chloro-2-fluoro-4-methoxybenzaldehyde Segregation Waste Segregation Start->Segregation NonHalogenated Non-Halogenated Stream (DO NOT MIX) Segregation->NonHalogenated Incorrect Halogenated Halogenated Waste Stream (Compatible Solvents) Segregation->Halogenated Correct Labeling RCRA/GHS Labeling & Storage (<180 days) Halogenated->Labeling EHSPickup EHS / Certified Vendor Pickup Labeling->EHSPickup Incineration High-Temp Incineration (>1100°C) EHSPickup->Incineration Scrubbing Flue Gas Scrubbing (HCl & HF Neutralization) Incineration->Scrubbing Toxic Acid Gases Emission Safe Environmental Emission Scrubbing->Emission Neutralized Salts

Workflow for the segregation, containment, and destruction of halogenated aldehyde waste.

Emergency Spill Response

In the event of an accidental spill, immediate and scientifically sound action is required to prevent environmental contamination and inhalation exposure.

  • Evacuate and Ventilate : Clear the immediate area and ensure the laboratory exhaust systems (fume hoods, snorkels) are operating at maximum capacity.

  • Personal Protective Equipment (PPE) : Don a half-mask respirator with organic vapor cartridges (if outside a fume hood), heavy-duty nitrile or neoprene gloves, and splash-proof safety goggles.

  • Containment via Inert Absorbents : Critical Step: Cover the spill with an inert, inorganic, non-combustible absorbent material such as dry sand, earth, or vermiculite[7]. Never use combustible materials like paper towels or sawdust. Aldehydes dispersed over high-surface-area combustible solids can rapidly autoxidize, generating enough heat to spontaneously ignite[3].

  • Collection : Use non-sparking tools to sweep the absorbed mixture into a compatible chemical waste container.

  • Final Decontamination : Wash the spill surface with a mild detergent solution to remove residual traces, collecting the wash water as hazardous aqueous waste.

References

  • NOAA CAMEO Chemicals . "Aldehydes - Reactive Group Datasheet." National Oceanic and Atmospheric Administration. 3

  • Dürr Group . "Complex issues with incinerating liquid and gaseous residues." Dürr Systems AG. 1

  • Nipissing University . "Hazardous Materials Disposal Guide." Environmental Health and Safety. 4

  • Eastern Washington University . "Hazardous Waste Management Program." EWU Environmental Health & Safety. 6

  • Turner, R. J. "A Comparison of Gasification and Incineration of Hazardous Wastes." U.S. Environmental Protection Agency (EPA). 2

  • Prodasynth . "Safety Data Sheet: Aldehyde C-16." Representative Aldehyde Handling Guidelines. 7

  • UW Oshkosh . "Guide to Classifying Unwanted Materials." Environmental Health and Safety. 5

Sources

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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-fluoro-4-methoxybenzaldehyde
Reactant of Route 2
5-Chloro-2-fluoro-4-methoxybenzaldehyde
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